GSK484
説明
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特性
分子式 |
C27H31N5O3 |
|---|---|
分子量 |
473.6 g/mol |
IUPAC名 |
[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-[1-(cyclopropylmethyl)indol-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone |
InChI |
InChI=1S/C27H31N5O3/c1-30-25-20(11-18(13-24(25)35-2)27(34)31-10-9-23(33)19(28)15-31)29-26(30)22-12-17-5-3-4-6-21(17)32(22)14-16-7-8-16/h3-6,11-13,16,19,23,33H,7-10,14-15,28H2,1-2H3/t19-,23+/m0/s1 |
InChIキー |
BDYDINKSILYBOL-WMZHIEFXSA-N |
異性体SMILES |
CN1C2=C(C=C(C=C2OC)C(=O)N3CC[C@H]([C@H](C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6 |
正規SMILES |
CN1C2=C(C=C(C=C2OC)C(=O)N3CCC(C(C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6 |
製品の起源 |
United States |
Foundational & Exploratory
GSK484: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of GSK484, a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4).
Chemical Structure and Properties
This compound is a small molecule inhibitor belonging to the benzoimidazole class of compounds.[1] Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | [(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-[1-(cyclopropylmethyl)indol-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone | [2] |
| Molecular Formula | C₂₇H₃₁N₅O₃ | [2] |
| Molecular Weight | 473.577 g/mol (free base), 510.03 g/mol (hydrochloride) | [1][2] |
| CAS Number | 1652629-23-6 (free base), 1652591-81-5 (hydrochloride) | [2][3] |
| SMILES | CN1C2=C(C=C(C=C2OC)C(=O)N3CC--INVALID-LINK--N">C@HO)N=C1C4=CC5=CC=CC=C5N4CC6CC6 | [2] |
| Appearance | White to beige powder/crystalline solid | [4][5] |
| Solubility | Soluble in DMSO (up to 100 mg/mL), DMF (30 mg/mL), Ethanol (25 mg/mL), and Water (10 mg/mL, may require warming). | [4][5][6] |
| Purity | Typically ≥95% or >98% (HPLC) | [1][5] |
| Storage | Store at 2-8°C or -20°C. | [4][7] |
Mechanism of Action and Signaling Pathway
This compound is a potent, reversible, and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1][2][3] PAD4 is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline on target proteins, a process known as citrullination or deimination.[8][9]
PAD4-Mediated Signaling and Inhibition by this compound
PAD4 plays a crucial role in various physiological and pathological processes, most notably in the formation of Neutrophil Extracellular Traps (NETs).[8][9] NETosis is a specialized form of cell death in neutrophils characterized by the release of decondensed chromatin decorated with granular proteins, which serves to trap and kill pathogens.[8] The process is initiated by various stimuli that lead to an influx of calcium ions, activating PAD4.[10] Activated PAD4 then citrullinates histones, leading to chromatin decondensation and subsequent NET release.[8][9]
This compound exerts its inhibitory effect by binding to the low-calcium form of PAD4, appearing to be competitive with the substrate.[11] This binding prevents the citrullination of key substrates like histones, thereby blocking the downstream events leading to NET formation.[3][5] this compound demonstrates selectivity for PAD4 over other PAD isoforms (PAD1-3).[3][5]
Experimental Protocols
This compound is a valuable tool for studying the role of PAD4 and citrullination in various biological contexts. Below are detailed methodologies for key experiments involving this compound.
In Vitro PAD4 Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PAD4.
Materials:
-
Recombinant human PAD4 enzyme
-
Assay buffer (e.g., 100 mM HEPES, pH 8, 50 mM NaCl, 5% glycerol, 1 mM CHAPS, 1 mM DTT)[12]
-
Calcium chloride (CaCl₂) solution
-
This compound stock solution (in DMSO)
-
Fluorescently labeled PAD4 substrate or antibody for detection
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the assay buffer containing a specific concentration of CaCl₂ (e.g., 0 mM or 2 mM).[12]
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Add the recombinant PAD4 enzyme to the wells and incubate for a specified time (e.g., 50 minutes) to allow for inhibitor binding.[12]
-
Initiate the enzymatic reaction by adding the PAD4 substrate.
-
Incubate for a set period at 37°C.
-
Stop the reaction and measure the signal (e.g., fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Citrullination Assay
This protocol outlines a method to assess the effect of this compound on protein citrullination in a cellular context.
Materials:
-
Cell line of interest (e.g., neutrophils, HEK293 cells expressing PAD4)[1]
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Stimulus for citrullination (e.g., calcium ionophore like A23187 or ionomycin)[13]
-
Lysis buffer (e.g., 50 mM Tris-Cl, pH 7.4, 1.5 mM MgCl₂, 5% glycerol, 150 mM NaCl, 25 mM NaF, 1 mM Na₃VO₄, 0.4% NP40, 1 mM DTT with protease inhibitors)[1]
-
Antibodies against citrullinated proteins (e.g., anti-citrullinated histone H3)
-
Western blotting reagents and equipment
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 30 minutes).[13]
-
Stimulate the cells with the appropriate agent to induce citrullination and incubate for a set period (e.g., 30 minutes to 3 hours).[1][13]
-
Wash the cells with PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody specific for a citrullinated protein, followed by an appropriate secondary antibody.
-
Detect the signal and quantify the band intensities to determine the effect of this compound on protein citrullination.
Neutrophil Extracellular Trap (NET) Formation Assay
This protocol provides a method to visualize and quantify the inhibition of NET formation by this compound.
Materials:
-
Isolated human or mouse neutrophils
-
RPMI 1640 medium
-
This compound stock solution (in DMSO)
-
NET-inducing stimulus (e.g., Phorbol 12-myristate 13-acetate (PMA) or calcium ionophore)[6]
-
DNA-binding fluorescent dye (e.g., SYTOX Green or Orange)[6][14]
-
Fixative (e.g., paraformaldehyde)
-
Antibodies for immunofluorescence (e.g., anti-neutrophil elastase, anti-myeloperoxidase, anti-citrullinated histone H3)
-
Fluorescence microscope or plate reader
Procedure:
-
Isolate neutrophils from fresh blood.
-
Seed the neutrophils in a multi-well plate or on coverslips.
-
Pre-treat the neutrophils with this compound or DMSO.
-
Stimulate the cells with a NET-inducing agent and incubate for the desired time (e.g., 3-4 hours).[6]
-
For quantification: Add a cell-impermeable DNA dye (e.g., SYTOX Green) to the wells and measure the fluorescence using a plate reader. An increase in fluorescence indicates NET formation.
-
For visualization: Fix the cells with paraformaldehyde.
-
Permeabilize the cells and block non-specific binding.
-
Incubate with primary antibodies against NET components, followed by fluorescently labeled secondary antibodies.
-
Stain the DNA with a fluorescent dye (e.g., DAPI).
-
Visualize the NETs using a fluorescence microscope.
Conclusion
This compound is a critical research tool for investigating the biological roles of PAD4 and protein citrullination. Its high potency and selectivity make it an invaluable asset for studies in immunology, inflammation, and oncology. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of inhibiting PAD4 with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, PAD4 inhibitor (CAS 1652591-81-5) | Abcam [abcam.com]
- 4. biorxiv.org [biorxiv.org]
- 5. caymanchem.com [caymanchem.com]
- 6. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation [bio-protocol.org]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [repository.escholarship.umassmed.edu]
- 10. mdpi.com [mdpi.com]
- 11. This compound | Structural Genomics Consortium [thesgc.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation [en.bio-protocol.org]
GSK484: A Deep Dive into its Mechanism of Action as a PAD4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GSK484, a potent and selective inhibitor of Peptidyl Arginine Deiminase 4 (PAD4). We will delve into its biochemical properties, cellular effects, and the experimental methodologies used to characterize its activity. All quantitative data is presented in structured tables for clear comparison, and key pathways and workflows are visualized using diagrams.
Introduction to PAD4 and its Role in Disease
Peptidyl Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues on proteins to citrulline.[1][2] This post-translational modification, known as citrullination or deimination, plays a crucial role in various physiological processes, including gene regulation and the formation of Neutrophil Extracellular Traps (NETs).[1][2][3] However, dysregulated PAD4 activity and excessive citrullination are implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, lupus, vasculitis, thrombosis, and certain cancers.[1][2][4] In neutrophils, PAD4-mediated histone citrullination is a critical step leading to chromatin decondensation and the release of NETs, which are web-like structures of DNA, histones, and granular proteins that trap and kill pathogens.[1][3][5] While essential for innate immunity, excessive NETosis can contribute to tissue damage and inflammation.[1][6]
This compound: A Reversible and Selective PAD4 Inhibitor
This compound is a potent, selective, and reversible inhibitor of PAD4.[1][7][8] It was developed by GlaxoSmithKline as a chemical probe to investigate the therapeutic potential of PAD4 inhibition.[1]
Mechanism of Action
This compound exhibits a preference for the low-calcium or calcium-deficient form of the PAD4 enzyme.[1][4][9] This is a key differentiator from earlier generation, irreversible PAD inhibitors like F- and Cl-amidine, which preferentially target the calcium-bound, active conformation of the enzyme.[4] The binding of this compound to PAD4 is reversible, as confirmed by mass spectrometry and dialysis studies.[4] Crystallography studies have revealed that this compound and its analogs bind to a reordered active site of PAD4, where a β-hairpin structure is formed, contributing to its high specificity.[1][10] This binding mode appears to be competitive with the substrate.[1]
Biochemical Potency and Selectivity
The inhibitory activity of this compound on PAD4 has been quantified through various biochemical assays. The IC50, a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by half, is a key parameter.
| Inhibitor | Target | Assay Type | Calcium Concentration | IC50 | Reference |
| This compound | PAD4 | Fluorescence Polarization | 0 mM | 50 nM | [4][7][9] |
| This compound | PAD4 | Fluorescence Polarization | 2 mM | 250 nM | [4][7][9] |
| GSK199 | PAD4 | Fluorescence Polarization | 0 mM | 200 nM | [4] |
| GSK199 | PAD4 | Fluorescence Polarization | 2 mM | 1 µM | [4] |
| GSK106 (Control) | PAD4 | Fluorescence Polarization | Not Specified | > 100 µM | [1] |
As the data indicates, this compound is significantly more potent in the absence of calcium, consistent with its preferential binding to the calcium-deficient state of PAD4.[4][7] GSK106, a structurally related but inactive compound, serves as a useful negative control in experiments.[1] this compound has also demonstrated high selectivity for PAD4 over other PAD isozymes (PAD1-3) in both cell-based assays and with recombinant enzymes.[1][8]
Cellular Effects: Inhibition of NETosis
A primary and well-documented cellular effect of this compound is the inhibition of NET formation. By blocking PAD4-mediated histone citrullination, this compound prevents the chromatin decondensation necessary for NET release.
| Cell Type | Stimulus | Treatment | Effect on NETs | Reference |
| Mouse Neutrophils | Ionomycin | 10 µM this compound | Significant reduction in H3Cit+ NETs | [4] |
| Human Neutrophils | S. aureus | This compound | Statistically significant reduction in diffused NETs | [4] |
| Human Neutrophils | Ionomycin | This compound | Inhibition of NET formation | [8] |
Importantly, the inhibition of NETosis by this compound occurs without affecting the viability of neutrophils.[4]
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound on PAD4.
PAD4 Inhibition Assay (Fluorescence Polarization)
This assay measures the binding of a fluorescently labeled probe to PAD4 and the displacement of this probe by a test compound like this compound.
Materials:
-
Recombinant human PAD4 enzyme
-
Fluorescently labeled probe (e.g., GSK215)
-
Assay Buffer: 100 mM HEPES (pH 8.0), 50 mM NaCl, 5% glycerol, 1 mM CHAPS, 1 mM DTT
-
Test compound (this compound) serially diluted in DMSO
-
Varying concentrations of CaCl2
Procedure:
-
Determine Apparent Kd: Serially dilute PAD4 in the presence of a fixed concentration of the fluorescent probe (e.g., 10 nM GSK215) at different calcium concentrations (0, 0.2, 2, and 10 mM).
-
Incubate for 50 minutes at room temperature.
-
Measure fluorescence polarization to determine the apparent dissociation constant (Kd) at each calcium concentration.
-
IC50 Determination: In a multi-well plate, add the test compound (this compound) at various concentrations.
-
Add PAD4 at a concentration equal to its apparent Kd for the specific calcium concentration being tested.
-
Add the fluorescent probe at a fixed concentration (e.g., 10 nM GSK215).
-
Incubate for 50 minutes at room temperature.
-
Measure fluorescence polarization.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve.
PAD4 Activity Assay (Ammonia Release)
This assay measures the enzymatic activity of PAD4 by detecting the ammonia produced during the citrullination of a substrate.
Materials:
-
Recombinant human PAD4 enzyme
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
Ammonia detection kit
-
Assay buffer with a specific calcium concentration (e.g., 0.2 mM)
-
Test compound (this compound)
Procedure:
-
Pre-incubate PAD4 with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding the BAEE substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction.
-
Measure the amount of ammonia released using a colorimetric or fluorometric ammonia detection kit according to the manufacturer's instructions.
-
Determine the concentration-dependent inhibition of PAD4 activity by this compound.
Cellular NETosis Assay (Immunofluorescence)
This assay visualizes and quantifies the formation of NETs by stimulated neutrophils.
Materials:
-
Isolated primary neutrophils (human or mouse)
-
NET-inducing stimulus (e.g., ionomycin, S. aureus, PMA)
-
Test compound (this compound) and negative control (GSK106)
-
Primary antibodies: Anti-citrullinated histone H3 (H3Cit)
-
Secondary antibody: Fluorescently labeled secondary antibody
-
DNA stain: Hoechst 33342 or DAPI
-
Microscopy slides or plates
Procedure:
-
Adhere isolated neutrophils to microscopy slides or plates.
-
Pre-treat the cells with this compound or control compounds for a specified time.
-
Stimulate the neutrophils with a NET-inducing agent.
-
Incubate for a period sufficient to induce NETosis (e.g., 2-4 hours).
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells (if required for intracellular targets).
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against H3Cit.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the DNA with Hoechst or DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify NETs based on the co-localization of H3Cit and extracellular DNA with a spread, web-like morphology.
Visualizations
Signaling Pathway of PAD4-mediated NETosis and this compound Inhibition
Caption: this compound inhibits PAD4 by binding to its low-calcium, inactive state.
Experimental Workflow for PAD4 Inhibition Assay
Caption: Workflow for a fluorescence polarization-based PAD4 inhibition assay.
Conclusion
This compound is a valuable tool for studying the biological roles of PAD4. Its well-characterized mechanism of action, involving the reversible and selective inhibition of the low-calcium form of PAD4, makes it a superior probe compared to older, irreversible inhibitors. The ability of this compound to effectively block NETosis in both mouse and human neutrophils underscores the therapeutic potential of targeting PAD4 in a variety of inflammatory and autoimmune diseases. This guide provides a foundational understanding of this compound for researchers and drug development professionals seeking to explore the modulation of this important enzyme.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Peptidyl Arginine Deiminase-4 Prevents Renal Ischemia-Reperfusion-Induced Remote Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. researchgate.net [researchgate.net]
GSK484: A Technical Guide to a Reversible PAD4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of GSK484, a potent and selective reversible inhibitor of Peptidylarginine Deiminase 4 (PAD4). PAD4 is a critical enzyme in various physiological and pathological processes, including the formation of neutrophil extracellular traps (NETs), and is a key target in autoimmune diseases and cancer. This document details the mechanism of action, chemical properties, and quantitative inhibitory data of this compound. Furthermore, it provides detailed experimental protocols for in vitro and in vivo studies and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams.
Introduction to this compound and PAD4
Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, a post-translational modification known as citrullination or deimination.[1] This process is integral to various biological functions, most notably the decondensation of chromatin in neutrophils, which is a prerequisite for the formation of neutrophil extracellular traps (NETs).[1][2] Dysregulation of PAD4 activity and excessive NET formation are implicated in the pathogenesis of numerous inflammatory and autoimmune diseases such as rheumatoid arthritis and lupus, as well as in cancer progression.[3][4][5]
This compound is a potent, selective, and reversible inhibitor of PAD4. It preferentially binds to the low-calcium conformation of the enzyme, presenting a distinct mechanism compared to other PAD inhibitors.[3] Its ability to block the citrullination of key PAD4 substrates, such as histones, makes it a valuable tool for studying the biological roles of PAD4 and a promising therapeutic candidate for a range of diseases.[6]
Chemical and Physical Properties
This compound, with the biochemical name ((3S,4R)-3-Amino-4-hydroxypiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride, is a synthetic molecule. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C27H32ClN5O3 | |
| Molecular Weight | 510.03 g/mol | [7][8] |
| CAS Number | 1652591-81-5 | |
| Purity | >98% | |
| Form | Solid | |
| Solubility | Soluble in DMSO to 50 mM |
Quantitative Inhibitory Data
This compound demonstrates high-affinity binding to PAD4, with its potency being influenced by calcium concentration.[9] The inhibitory activity of this compound has been quantified using various biochemical assays.
| Assay Type | Condition | IC50 (nM) | Reference |
| Fluorescence Polarization (FP) Binding Assay | 0 mM Calcium | 50 | [9][10] |
| Fluorescence Polarization (FP) Binding Assay | 2 mM Calcium | 250 | [9][10] |
| Ammonia Release Assay | 0.2 mM Calcium (BAEE substrate) | 50 | [7][10] |
This compound exhibits significant selectivity for PAD4 over other PAD isoforms (PAD1-3).[6] A related compound, GSK106, with an IC50 > 100 µM, serves as a negative control in experiments to confirm PAD4-specific effects.[3]
Mechanism of Action
This compound acts as a reversible inhibitor of PAD4.[3] Crystallography studies have revealed that this compound binds to a unique conformation of the PAD4 active site, where a portion of the site is reordered to form a β-hairpin structure.[3] This binding mode is distinct from that of other classes of PAD inhibitors. This compound is competitive with the substrate and shows a preference for the low-calcium form of PAD4.[3][5]
The inhibition of PAD4 by this compound prevents the citrullination of target proteins, most notably histones H3 and H4.[5] This is a critical step in the process of NETosis. By inhibiting histone citrullination, this compound effectively blocks the formation of NETs in both mouse and human neutrophils.[11]
Caption: Mechanism of this compound action on PAD4 and NETosis.
Experimental Protocols
In Vitro PAD4 Inhibition Assay (Ammonia Release Assay)
This assay measures the inhibition of PAD4-mediated citrullination of a substrate, such as benzoyl-arginine ethyl ester (BAEE), by quantifying the release of ammonia.[7][9]
Materials:
-
Recombinant PAD4 enzyme
-
This compound
-
Assay Buffer: 100 mM HEPES (pH 8.0), 50 mM NaCl, 5% glycerol, 1 mM CHAPS, 1 mM DTT
-
Calcium Chloride (CaCl2) solution
-
Benzoyl-arginine ethyl ester (BAEE) substrate
-
Ammonia detection reagent
Procedure:
-
Serially dilute this compound in DMSO to achieve the desired concentration range. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
In a microplate, add the assay buffer containing a specific concentration of CaCl2 (e.g., 0.2 mM).
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Add the recombinant PAD4 enzyme to the wells and incubate for a specified time (e.g., 50 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the BAEE substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and add the ammonia detection reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to quantify the amount of ammonia released.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Caption: Workflow for the in vitro ammonia release assay.
Cell-Based Citrullination Assay
This protocol assesses the ability of this compound to inhibit PAD4-mediated citrullination within a cellular context.[7]
Materials:
-
HEK293 cells stably expressing N-terminal FLAG-tagged PAD4 (or other suitable cell line)
-
DMEM supplemented with 10% Fetal Bovine Serum
-
PBS with 2 mM EGTA
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 1.5 mM MgCl2, 5% glycerol, 150 mM NaCl, 25 mM NaF, 1 mM Na3VO4, 0.4% NP-40, 1 mM DTT, and protease inhibitors
-
This compound
-
Calcium Chloride (CaCl2)
Procedure:
-
Culture HEK293-FLAG-PAD4 cells to sub-confluency.
-
Harvest the cells by centrifugation and wash once with PBS/EGTA.
-
Lyse the cells in the cell lysis buffer.
-
Pre-incubate the cell lysates for 20 minutes at 4°C with either DMSO (vehicle control) or this compound (e.g., 100 µM).
-
Initiate the citrullination reaction by adding CaCl2 to a final concentration of 2 mM.
-
Incubate the reaction for 30 minutes at 37°C.
-
Analyze the level of citrullinated proteins by Western blotting using an anti-citrullinated histone antibody or other relevant antibodies.
In Vivo Inhibition of NETosis
This protocol describes the administration of this compound to a mouse model to evaluate its effect on NET formation in vivo.[9][12]
Animal Model:
-
MMTV-PyMT mice or other suitable models for inducing NETosis.[9]
Materials:
-
This compound
-
Vehicle for injection (e.g., a solution containing DMSO, PEG300, Tween-80, and saline)[9]
Procedure:
-
Prepare the this compound dosing solution. A clear solution can be achieved by adding 100 µL of a 20.8 mg/mL DMSO stock solution to 400 µL PEG300, mixing, then adding 50 µL Tween-80, mixing, and finally adding 450 µL saline.[9] It is recommended to prepare the working solution fresh daily.[9]
-
Administer this compound to the mice via intraperitoneal (IP) injection at a dose of 4 mg/kg daily for a specified period (e.g., one week).[9][12]
-
At the end of the treatment period, collect peripheral blood or tissue samples.
-
Analyze the samples for markers of NETosis, such as citrullinated histone H3, by immunofluorescence, ELISA, or Western blotting.
Signaling Pathways
PAD4 plays a crucial role in the signaling cascade leading to NET formation. The activation of neutrophils by various stimuli triggers a series of intracellular events, including the production of reactive oxygen species (ROS) and an increase in intracellular calcium levels.[1] This leads to the activation of PAD4, which then citrullinates histones, resulting in chromatin decondensation and the expulsion of NETs.[1][2] this compound intervenes in this pathway by directly inhibiting PAD4 activity.
Caption: Simplified signaling pathway of PAD4-mediated NETosis and the point of intervention by this compound.
Conclusion
This compound is a well-characterized, potent, and selective reversible inhibitor of PAD4. Its distinct mechanism of action, favorable pharmacokinetic profile, and demonstrated efficacy in inhibiting NET formation in both in vitro and in vivo models make it an invaluable research tool and a promising therapeutic agent.[3][6] This guide provides essential technical information to support further investigation into the roles of PAD4 in health and disease and to facilitate the development of novel therapeutic strategies targeting this enzyme.
References
- 1. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [repository.escholarship.umassmed.edu]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ChemGood [chemgood.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
The Selective PAD4 Inhibitor GSK484: A Technical Guide to its Application in NETosis Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap and eliminate pathogens. However, excessive or dysregulated NET formation, a process known as NETosis, is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, thrombosis, and cancer.[1] Peptidylarginine deiminase 4 (PAD4) is a critical enzyme in the NETosis pathway, catalyzing the citrullination of histones, which leads to chromatin decondensation.[2][3][4][5][6][7] GSK484 is a potent and selective, reversible inhibitor of PAD4 that serves as an invaluable tool for studying the role of PAD4-dependent NETosis in various physiological and pathological contexts.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative effects on NETosis, detailed experimental protocols for its use, and a visualization of the relevant signaling pathways.
This compound: Mechanism of Action and Potency
This compound is a benzoimidazole derivative that selectively inhibits PAD4.[5] It demonstrates high-affinity binding to the low-calcium form of PAD4 in a reversible manner and is competitive with the enzyme's substrate.[1] The inhibitory activity of this compound is calcium-dependent, with higher potency observed in low calcium conditions. This is a key feature, as PAD4 activity itself is regulated by intracellular calcium levels.[1]
Quantitative Data on this compound's Inhibition of PAD4 and NETosis
The following tables summarize the quantitative data on this compound's potency and its efficacy in inhibiting NETosis from various studies.
| Parameter | Condition | Value | Reference |
| IC₅₀ (PAD4 enzyme activity) | 0 mM Calcium | 50 nM | [1] |
| 2 mM Calcium | 250 nM | [1] | |
| Inhibition of Histone Citrullination | 10 µM this compound on ionomycin-stimulated mouse neutrophils | Dramatic diminishment | [1] |
| Inhibition of NET formation | 10 µM this compound on ionomycin-stimulated mouse neutrophils | Dramatic diminishment | [1] |
| 10 µM this compound on S. aureus-stimulated human neutrophils | Statistically-significant reduction in diffused NETs | [1] | |
| 10 µM this compound on fMLP, GM-CSF, TNFα, or PMA-stimulated human neutrophils | Strong inhibition | [8][9][10] | |
| In vivo efficacy | 4 mg/kg daily for one week in a mouse model of cancer-associated kidney injury | Suppressed NETosis | |
| 4 mg/kg intraperitoneal injection (4 times over 9 days) in a mouse model of colitis | Significantly diminished NET density in the colonic mucosa | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound to study its effect on NETosis.
Neutrophil Isolation
Human or murine neutrophils are required for in vitro NETosis assays.
-
Human Neutrophils: Can be isolated from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque or Histopaque). This is followed by dextran sedimentation to separate neutrophils from red blood cells and hypotonic lysis to remove any remaining erythrocytes.
-
Murine Neutrophils: Can be isolated from the bone marrow of mice. The bone marrow is flushed from the femurs and tibias, and neutrophils are purified using a density gradient or immunomagnetic cell separation kits.
In Vitro NETosis Induction
Various stimuli can be used to induce NETosis in isolated neutrophils.
-
PMA (Phorbol 12-myristate 13-acetate): A potent and commonly used, albeit non-physiological, inducer of NETosis. A final concentration of 25-100 nM is typically used, with an incubation time of 2-4 hours at 37°C.[11][12]
-
Calcium Ionophores (e.g., Ionomycin, A23187): These agents increase intracellular calcium, a key signal for PAD4 activation. A typical concentration for ionomycin is 2.5-5 µM, with an incubation of 2-4 hours at 37°C.
-
Physiological Stimuli:
-
Bacteria: Live or heat-killed bacteria (e.g., Staphylococcus aureus, Escherichia coli) can be used to mimic infection-induced NETosis.
-
Cytokines and Chemokines: Reagents such as TNF-α (100 U/ml), GM-CSF (1 nM), or fMLP (30 nM) can also induce NETosis.[10]
-
This compound Treatment
To assess the inhibitory effect of this compound, neutrophils are pre-incubated with the compound before the addition of a NETosis-inducing stimulus.
-
Preparation: this compound is typically dissolved in DMSO to create a stock solution. This stock is then diluted in the appropriate cell culture medium to the desired final concentration. A vehicle control (DMSO alone) should always be included in the experiment.
-
Incubation: Neutrophils are pre-incubated with this compound (e.g., at a final concentration of 10 µM) for 15-30 minutes at 37°C prior to stimulation.[8][9]
Quantification of NETosis
Several methods can be used to quantify the extent of NETosis.
This method allows for the visualization and quantification of NETs.
-
Cell Seeding: Isolated neutrophils are seeded onto poly-L-lysine-coated coverslips in a multi-well plate.
-
Treatment and Stimulation: Cells are treated with this compound or vehicle, followed by a NETosis-inducing stimulus.
-
Fixation and Permeabilization: After the incubation period, cells are fixed with 4% paraformaldehyde and then permeabilized with a detergent like Triton X-100.
-
Staining:
-
DNA: A DNA-intercalating dye such as Hoechst 33342 or DAPI is used to stain the nuclei and extracellular DNA of the NETs.
-
NET components: Primary antibodies against NET-associated proteins are used, such as anti-citrullinated Histone H3 (a specific marker for PAD4-dependent NETosis) and anti-myeloperoxidase (MPO) or anti-neutrophil elastase (NE).
-
Secondary Antibodies: Fluorescently labeled secondary antibodies are used to detect the primary antibodies.
-
-
Imaging and Quantification: Images are acquired using a fluorescence or confocal microscope. The percentage of NET-forming cells (cells with decondensed, extracellular DNA co-localizing with NET markers) relative to the total number of cells can be quantified using image analysis software.
These assays provide a more high-throughput method for quantifying NETs.
-
Sytox Green Assay: Sytox Green is a cell-impermeable DNA dye that fluoresces upon binding to DNA.[11][13][14]
-
Neutrophils are seeded in a black, clear-bottom 96-well plate.
-
Sytox Green is added to the wells along with this compound and the NETosis inducer.
-
The plate is incubated at 37°C, and fluorescence can be measured kinetically or at a fixed endpoint using a plate reader (excitation ~485 nm, emission ~520 nm). An increase in fluorescence indicates loss of membrane integrity and DNA release, characteristic of NETosis.
-
-
MPO-DNA ELISA: This assay quantifies a specific component of NETs.[15][16][17][18]
-
A 96-well plate is coated with an anti-MPO antibody.
-
Supernatants from stimulated neutrophils (treated with this compound or vehicle) are added to the wells.
-
A horseradish peroxidase (HRP)-conjugated anti-DNA antibody is then added to detect the captured MPO-DNA complexes.
-
A colorimetric substrate for HRP is added, and the absorbance is measured with a plate reader.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of PAD4-mediated NETosis and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing the effect of this compound on NETosis.
Conclusion
This compound is a well-characterized and highly effective tool for the specific inhibition of PAD4, a key enzyme in the NETosis pathway. Its utility in both in vitro and in vivo models has been demonstrated across numerous studies. By inhibiting histone citrullination and subsequent chromatin decondensation, this compound allows researchers to dissect the precise role of PAD4-dependent NETosis in a wide array of biological processes and disease models. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to utilize this compound in their research endeavors to further understand the complex biology of NETosis.
References
- 1. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epicypher.com [epicypher.com]
- 5. DSpace [repository.escholarship.umassmed.edu]
- 6. researchgate.net [researchgate.net]
- 7. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Quantifying Myeloperoxidase-DNA and Neutrophil Elastase-DNA Complexes from Neutrophil Extracellular Traps by Using a Modified Sandwich ELISA [jove.com]
- 16. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 17. journals.plos.org [journals.plos.org]
- 18. researchgate.net [researchgate.net]
GSK484 target selectivity profile over other PADs
GSK484 is a reversible, potent, and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4) , an enzyme implicated in various inflammatory and autoimmune diseases.[1][2] Its high selectivity for PAD4 over other PAD isozymes makes it a valuable tool for studying the specific roles of this enzyme in health and disease. This technical guide provides a comprehensive overview of the target selectivity profile of this compound, including quantitative data, experimental methodologies, and visual representations of key concepts.
Target Selectivity Profile
This compound exhibits a strong preference for inhibiting PAD4 compared to other members of the PAD family, namely PAD1, PAD2, and PAD3. This selectivity has been demonstrated in both biochemical and cellular assays.
Quantitative Inhibition Data
The inhibitory activity of this compound against different PAD isozymes has been quantified through the determination of IC50 (half-maximal inhibitory concentration), Ki (inhibitory constant), and Kii (uncompetitive inhibition constant) values. The data clearly indicates a significantly higher potency of this compound for PAD4.
| Isozyme | IC50 (nM) | Ki (µM) | Kii (µM) |
| PAD1 | - | 108 | 470 |
| PAD2 | - | 107 | 1350 |
| PAD3 | - | 2090 | 1230 |
| PAD4 | 50 (in the absence of Ca2+)[2][3][4][5] | 6.8 | 65 |
| 250 (in the presence of 2 mM Ca2+)[3][5] |
Note: A lower value indicates higher potency. The IC50 values for PAD1, PAD2, and PAD3 are not explicitly provided in the search results, but the high Ki and Kii values relative to PAD4 underscore the selectivity of this compound.
Experimental Protocols
The determination of this compound's selectivity and potency involves specific biochemical and cellular assays.
Cellular Selectivity Assay
This assay assesses the inhibitory activity of this compound on different PAD isozymes within a cellular context.
Cell Line Engineering: HEK293 cells are stably engineered to express N-terminal FLAG-tagged versions of PAD1, PAD2, PAD3, or PAD4 through retroviral transduction.[6][7]
Cell Lysis and Inhibitor Incubation:
-
Engineered HEK293 cells are grown to subconfluency, harvested, and washed.[6][7]
-
Cells are lysed using a buffer containing 50 mM Tris-Cl (pH 7.4), 1.5 mM MgCl₂, 5% glycerol, 150 mM NaCl, 25 mM NaF, 1 mM Na₃VO₄, 0.4% NP40, and 1 mM DTT with protease inhibitors.[6]
-
The cell lysates are pre-incubated with either DMSO (vehicle control) or this compound (e.g., at 100 µM) for 20 minutes at 4°C.[6]
Citrullination Reaction: The citrullination reaction is initiated by adding calcium (2 mM final concentration) and incubating for 30 minutes at 37°C.[6] The extent of citrullination, indicative of PAD activity, is then measured to determine the inhibitory effect of this compound.
Biochemical IC50 Determination for PAD4
This assay quantifies the concentration of this compound required to inhibit 50% of PAD4 activity in a controlled, cell-free environment.
Fluorescence Polarization Binding Assay:
-
A fluorescent probe, GSK215 (10 nM), is used, which binds to PAD4.[3]
-
PAD4 is serially diluted in an assay buffer (100 mM HEPES pH 8, 50 mM NaCl, 5% glycerol, 1 mM CHAPS, 1 mM DTT) with varying concentrations of calcium (0, 0.2, 2, and 10 mM).[3]
-
After a 50-minute incubation, the apparent dissociation constants (Kd) for each calcium concentration are determined.[3]
-
For IC50 determination, this compound is serially diluted in DMSO and tested at different calcium concentrations in the presence of PAD4 (at its calculated Kd for each calcium condition) and 10 nM GSK215.[3]
-
Following a 50-minute incubation, the IC50 values are calculated using a four-parameter logistic equation.[3]
Visualizations
This compound Selectivity Profile
Caption: Comparative inhibition of PAD isozymes by this compound.
Cellular Selectivity Assay Workflow
Caption: Workflow for assessing this compound selectivity in cells.
PAD4 Signaling in NETosis
Caption: Role of PAD4 in histone citrullination and NET formation.
References
- 1. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy [mdpi.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. PAD (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
GSK484 (CAS 1652629-23-6): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK484 is a potent, selective, and reversible inhibitor of Peptidylarginine Deiminase 4 (PAD4), a critical enzyme implicated in various inflammatory and autoimmune diseases.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways, to support its application in research and drug development.
Core Mechanism of Action
This compound acts as a selective inhibitor of PAD4, an enzyme that catalyzes the post-translational modification of arginine residues to citrulline on target proteins, most notably histones.[3][4] This process, known as citrullination or deimination, plays a crucial role in chromatin decondensation. A key downstream effect of PAD4-mediated histone citrullination in neutrophils is the formation of Neutrophil Extracellular Traps (NETs).[1][5][6][7] NETs are web-like structures of decondensed chromatin and granular proteins extruded by neutrophils to trap and kill pathogens. However, excessive or unregulated NET formation (NETosis) is implicated in the pathophysiology of various diseases, including rheumatoid arthritis, lupus, thrombosis, and some cancers.[1][6][7]
This compound binds to a conformation of the PAD4 active site where a portion of the site is reordered to form a β-hairpin.[1] This binding is reversible and more potent in the low-calcium form of the enzyme.[8][9] By inhibiting PAD4, this compound effectively blocks histone citrullination, thereby preventing the formation of NETs in both mouse and human neutrophils.[1]
Quantitative Data
The inhibitory activity of this compound against PAD4 has been quantified in various biochemical and cellular assays. The potency is notably influenced by calcium concentration, as PAD4 is a calcium-dependent enzyme.[7][10]
| Parameter | Value | Conditions | Assay Type | Reference |
| IC50 | 50 nM | 0 mM Calcium | Fluorescence Polarization Binding Assay | [8][9][11] |
| IC50 | 250 nM | 2 mM Calcium | Fluorescence Polarization Binding Assay | [8][9][11] |
| IC50 | 50 nM | 0.2 mM Calcium | NH3 Release Assay (functional) | [11] |
Selectivity Profile:
This compound demonstrates high selectivity for PAD4 over other PAD isoforms (PAD1, PAD2, and PAD3).
| Enzyme | Ki | Kii | Reference |
| PAD1 | 108 µM | 470 µM | |
| PAD2 | 107 µM | 1350 µM | |
| PAD3 | 2090 µM | 1230 µM | |
| PAD4 | 6.8 µM | 65 µM |
Signaling Pathways
PAD4-mediated NETosis is a complex process involving multiple signaling pathways. This compound's inhibition of PAD4 is a critical intervention point in this cascade. The diagram below illustrates the key signaling events leading to NET formation and the inhibitory action of this compound.
Caption: PAD4 signaling pathway leading to NETosis and its inhibition by this compound.
Experimental Protocols
In Vitro PAD4 Inhibition Assay (Fluorescence Polarization)
This assay measures the binding affinity of this compound to PAD4.
Methodology:
-
Reagents: Recombinant human PAD4, a fluorescently labeled probe (e.g., GSK215), assay buffer (100 mM HEPES, pH 8, 50 mM NaCl, 5% glycerol, 1 mM CHAPS, 1 mM DTT), and this compound.[10]
-
Procedure: a. Serially dilute this compound in DMSO. b. In a 384-well plate, add the assay buffer with or without calcium (e.g., 2 mM CaCl2). c. Add a fixed concentration of PAD4 (at its Kd for the probe) and the fluorescent probe (e.g., 10 nM).[8][10] d. Add the serially diluted this compound. e. Incubate for 50 minutes at room temperature.[10] f. Measure fluorescence polarization using a suitable plate reader.
-
Data Analysis: Calculate IC50 values by fitting the data to a four-parameter logistic equation.[10]
Neutrophil Extracellular Trap (NET) Formation Assay
This cell-based assay evaluates the ability of this compound to inhibit NETosis in primary neutrophils.
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from fresh human or mouse blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture and Treatment: a. Plate isolated neutrophils on poly-L-lysine-coated coverslips or in multi-well plates.[12] b. Pre-treat neutrophils with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.[10][12] c. Stimulate NETosis with an agonist such as Phorbol 12-myristate 13-acetate (PMA, e.g., 50 nM), calcium ionophore (e.g., ionomycin), or bacteria for 4 hours.[3][11][12]
-
NET Visualization and Quantification: a. Immunofluorescence: Fix the cells, then stain for NET components. Use an antibody against citrullinated histone H3 (H3Cit) and a DNA counterstain like Hoechst 33342.[10] Visualize using fluorescence microscopy. NETs are identified as spread, web-like structures positive for both DNA and H3Cit. b. Quantification: Quantify NET formation by measuring the amount of extracellular DNA using a cell-impermeant DNA dye (e.g., Sytox Green) with a fluorescence plate reader, or by counting NET-forming cells from immunofluorescence images.[12]
-
Data Analysis: Compare the extent of NET formation in this compound-treated groups to the vehicle-treated control.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for assessing the efficacy of this compound in inhibiting NET formation.
Caption: Workflow for evaluating this compound's inhibition of NET formation.
Conclusion
This compound is a valuable chemical probe for studying the role of PAD4 and NETosis in health and disease. Its high potency and selectivity make it a critical tool for elucidating the biological functions of PAD4 and for exploring the therapeutic potential of PAD4 inhibition in a range of pathological conditions. This guide provides foundational technical information to aid researchers in effectively utilizing this compound in their experimental designs.
References
- 1. scispace.com [scispace.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. caymanchem.com [caymanchem.com]
- 6. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Structural Genomics Consortium [thesgc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]
An In-depth Technical Guide to GSK484 Hydrochloride Salt vs. Free Base for Researchers
This technical guide provides a comprehensive overview of GSK484, a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4), comparing its hydrochloride salt and free base forms. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations to support further investigation and application of this compound.
Introduction
This compound is a critical research tool for studying the role of PAD4 in various physiological and pathological processes, including inflammation, autoimmune diseases, and cancer.[1] PAD4 catalyzes the citrullination of arginine residues in proteins, a post-translational modification implicated in the formation of Neutrophil Extracellular Traps (NETs).[1] this compound acts as a reversible inhibitor of PAD4, binding to the low-calcium form of the enzyme.[2][3] It is highly selective for PAD4 over other PAD isoforms (PAD1-3).
While this compound is most commonly supplied and utilized as a hydrochloride salt for research purposes, understanding the properties of both the salt and free base forms is crucial for experimental design, formulation, and interpretation of results. The hydrochloride salt is generally favored for its improved solubility and stability.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound hydrochloride and its corresponding free base are summarized below. It is important to note that while extensive data is available for the hydrochloride salt, specific experimental data for the free base is limited in publicly available literature.
| Property | This compound Hydrochloride Salt | This compound Free Base |
| IUPAC Name | [(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-[1-(cyclopropylmethyl)indol-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone hydrochloride | [(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-[1-(cyclopropylmethyl)indol-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone |
| CAS Number | 1652591-81-5[2][3] | 1652629-23-6[4] |
| Molecular Formula | C₂₇H₃₂ClN₅O₃[5] | C₂₇H₃₁N₅O₃[6] |
| Molecular Weight | 510.03 g/mol [7] | 473.57 g/mol [6] |
| Appearance | Crystalline solid[3] | Not specified (inferred to be solid) |
| Purity | ≥98% (HPLC) | Not specified |
Solubility
The solubility of a compound is a critical factor for its use in various experimental settings. The hydrochloride salt of this compound generally exhibits enhanced solubility in aqueous solutions compared to its free base, which is described as hydrophobic.[8]
| Solvent | This compound Hydrochloride Salt Solubility | This compound Free Base Solubility |
| Water | 10 mg/mL[3] | Poor water solubility[8] |
| DMSO | 25 mg/mL[3] | Not specified |
| Ethanol | 25 mg/mL[3] | Soluble (used for in vivo stock solutions)[9] |
| DMF | 30 mg/mL[3] | Not specified |
Biological Activity
This compound is a potent inhibitor of PAD4. The inhibitory activity is typically reported for the hydrochloride salt, as this is the form used in most assays. The activity of the free base is expected to be comparable, as the hydrochloride salt dissociates in solution to yield the same active molecule.
| Parameter | Value (for this compound Hydrochloride) |
| IC₅₀ (PAD4, no Ca²⁺) | 50 nM[7] |
| IC₅₀ (PAD4, 2 mM Ca²⁺) | 250 nM[7] |
| Mechanism of Action | Reversible inhibitor of PAD4, binding to the low-calcium form of the enzyme.[2][3] |
| Selectivity | Selective for PAD4 over PAD1-3. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental approach for this compound, the following diagrams are provided.
Caption: PAD4 signaling pathway leading to NETosis and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
Preparation of this compound Stock Solutions
For this compound Hydrochloride:
-
For in vitro studies: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Store at -20°C or -80°C. Further dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use.
-
For in vivo studies: A stock solution of this compound hydrochloride can be prepared in 100% ethanol (e.g., 25 mg/mL).[9] This stock solution is then diluted in sterile saline immediately before intraperitoneal (i.p.) injection. For example, a 1:50 dilution in 0.9% NaCl can be used.[10]
For this compound Free Base:
-
Due to its hydrophobic nature and poor water solubility, the free base is not typically used for aqueous-based in vitro assays without a suitable formulation.[8]
-
For in vivo administration, a formulation approach may be necessary. One described method involves dissolving the free base in an organic solvent like ethanol and then diluting it in a vehicle suitable for injection.[8]
In Vitro Neutrophil Extracellular Trap (NET) Formation Assay
-
Neutrophil Isolation: Isolate neutrophils from fresh human or mouse blood using standard methods such as density gradient centrifugation.
-
Cell Seeding: Seed the isolated neutrophils in a suitable culture plate (e.g., 96-well plate) at a density of approximately 2 x 10⁵ cells/well.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound hydrochloride (or vehicle control) for 30-60 minutes at 37°C.
-
NETosis Induction: Stimulate the neutrophils with a NET-inducing agent such as phorbol 12-myristate 13-acetate (PMA), calcium ionophore (e.g., ionomycin), or live bacteria (e.g., Staphylococcus aureus).
-
NET Quantification: After a suitable incubation period (e.g., 2-4 hours), quantify NET formation. This can be achieved by:
-
Fluorometric measurement of extracellular DNA: Use a cell-impermeable DNA dye like Sytox Green, which fluoresces upon binding to extracellular DNA in NETs.
-
Immunofluorescence microscopy: Fix and stain the cells for NET components such as citrullinated histone H3 (H3Cit) and myeloperoxidase (MPO), along with a DNA counterstain (e.g., DAPI or Hoechst).
-
ELISA: Measure the levels of MPO-DNA complexes in the culture supernatant.
-
In Vivo Administration in a Mouse Model of Inflammation
-
Animal Model: Utilize a relevant mouse model of disease where NETosis is implicated, such as collagen-induced arthritis or lipopolysaccharide (LPS)-induced sepsis.
-
This compound Preparation: Prepare the this compound hydrochloride dosing solution as described in section 6.1. A typical dose for in vivo studies is in the range of 4-10 mg/kg body weight.[5][9]
-
Administration: Administer this compound or vehicle control to the mice via an appropriate route, commonly intraperitoneal (i.p.) injection. The dosing regimen will depend on the specific model and experimental design (e.g., prophylactic or therapeutic).
-
Sample Collection and Analysis: At the end of the study, collect blood and/or relevant tissues for analysis.
-
Plasma/Serum Analysis: Measure circulating markers of NETs (e.g., cell-free DNA, MPO-DNA complexes) and inflammatory cytokines.
-
Histopathology: Perform histological analysis of tissues to assess inflammation and tissue damage. Immunohistochemistry for NET markers like H3Cit can also be performed.
-
Stability and Storage
-
This compound Hydrochloride (Solid): Store at -20°C for long-term stability (up to 3 years).[5]
-
This compound Hydrochloride (in DMSO): Aliquot and store stock solutions at -80°C for up to one year.[5] Avoid repeated freeze-thaw cycles.
Conclusion
This compound is an invaluable tool for investigating the biological roles of PAD4 and NETosis. The hydrochloride salt is the predominantly used form in research due to its favorable solubility and well-characterized properties. While the free base is the active moiety, its poor aqueous solubility presents formulation challenges. This guide provides researchers with the necessary technical information to effectively utilize this compound in their studies, from understanding its fundamental properties to implementing detailed experimental protocols. When designing experiments, careful consideration of the compound's form, solubility, and appropriate handling is essential for obtaining reliable and reproducible results.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. PAD4 inhibitor this compound Datasheet DC Chemicals [dcchemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | C27H31N5O3 | CID 86340175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeted delivery of protein arginine deiminase-4 inhibitors to limit arterial intimal NETosis and preserve endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound hydrochloride | GTPL8577 | PAD4 Inhibitor | TargetMol [targetmol.com]
Methodological & Application
GSK484 Protocol for In Vitro Cell Culture Experiments: A Detailed Guide for Researchers
Application Notes and Protocols for the selective PAD4 inhibitor, GSK484, in cancer cell research, providing detailed methodologies for in vitro assays and a summary of its effects on various cancer cell lines.
Introduction
This compound is a potent, selective, and reversible inhibitor of Peptidylarginine Deiminase 4 (PAD4), an enzyme implicated in various physiological and pathological processes, including inflammation and cancer. PAD4 catalyzes the citrullination of proteins, a post-translational modification that converts arginine residues to citrulline. This process can alter protein structure and function, impacting gene regulation and the formation of neutrophil extracellular traps (NETs). In the context of oncology, aberrant PAD4 activity has been linked to tumor progression and resistance to therapy. This compound serves as a valuable chemical probe to investigate the role of PAD4 in cancer biology and as a potential therapeutic agent.
This document provides detailed protocols for utilizing this compound in in vitro cell culture experiments, guidance on data interpretation, and a summary of its reported effects on cancer cell lines.
Mechanism of Action
This compound selectively binds to the low-calcium form of the PAD4 enzyme.[1] This binding is reversible and inhibits the enzyme's ability to citrullinate its substrates, most notably histones. By preventing histone citrullination, this compound can modulate gene expression and inhibit the formation of NETs, which have been implicated in promoting cancer metastasis and creating a pro-tumorigenic microenvironment.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the experimental conditions, particularly the calcium concentration.
| Assay Type | Condition | Target | IC50 Value |
| Biochemical Assay | Calcium-free | PAD4 | 50 nM[2] |
| Biochemical Assay | 2 mM Calcium | PAD4 | 250 nM[2] |
Studies have demonstrated that this compound can enhance the radiosensitivity of certain cancer cell lines, suggesting its potential as a combination therapy agent.
| Cell Line | Cancer Type | Effect of this compound |
| Colorectal Cancer (CRC) Cells | Colorectal Cancer | Promotes radiosensitivity[1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Enhances radiosensitivity[3][4] |
| BT-549 | Triple-Negative Breast Cancer | Enhances radiosensitivity[3][4] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cancer cell viability and proliferation.
Materials:
-
This compound hydrochloride
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the following day, prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot for Histone Citrullination
This protocol describes the detection of citrullinated histone H3 (CitH3) by Western blot to confirm the inhibitory effect of this compound on PAD4 activity within the cells.
Materials:
-
This compound hydrochloride
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-citrullinated histone H3 (e.g., at arginine residues 2, 8, and 17)
-
Primary antibody: anti-histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare the samples for electrophoresis by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against citrullinated histone H3 overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total histone H3.
-
Quantify the band intensities to determine the relative levels of citrullinated histone H3.
-
Immunofluorescence for Neutrophil Extracellular Trap (NET) Formation
This protocol details the visualization of NETs by immunofluorescence to assess the inhibitory effect of this compound on NETosis.
Materials:
-
This compound hydrochloride
-
Neutrophils (isolated from fresh human blood or a suitable cell line like HL-60)
-
RPMI 1640 medium
-
Poly-L-lysine coated coverslips or chamber slides
-
NET-inducing agent (e.g., Phorbol 12-myristate 13-acetate (PMA) or calcium ionophore)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-citrullinated histone H3 (CitH3)
-
Primary antibody: anti-myeloperoxidase (MPO) or anti-neutrophil elastase (NE)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Isolate neutrophils or culture neutrophil-like cells.
-
Seed the cells on poly-L-lysine coated coverslips in a 24-well plate at an appropriate density.
-
Allow the cells to adhere for 30-60 minutes.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 30-60 minutes.
-
-
NET Induction:
-
Stimulate the cells with a NET-inducing agent (e.g., 25-100 nM PMA) for 2-4 hours at 37°C.
-
Include an unstimulated control group.
-
-
Fixation and Permeabilization:
-
Carefully wash the cells with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies against CitH3 and MPO (or NE) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the stained cells using a fluorescence microscope. NETs will appear as web-like structures positive for DAPI, CitH3, and MPO/NE.
-
Mandatory Visualizations
Signaling Pathway of PAD4 Inhibition by this compound
Caption: Inhibition of PAD4 by this compound blocks protein citrullination, impacting downstream pathways.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the in vitro efficacy of this compound on cancer cells.
References
- 1. This compound, an inhibitor of peptidyl arginine deiminase 4, increases the radiosensitivity of colorectal cancer and inhibits neutrophil extracellular traps [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The PAD4 inhibitor this compound enhances the radiosensitivity of triple-negative breast cancer | Semantic Scholar [semanticscholar.org]
- 4. The PAD4 inhibitor this compound enhances the radiosensitivity of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing GSK484 in Neutrophil Extracellular Trap (NET) Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GSK484, a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4), in neutrophil extracellular trap (NET) assays. This document outlines the mechanism of action of this compound, detailed protocols for in vitro NET inhibition assays, methods for NET quantification, and relevant quantitative data.
Introduction to this compound and its Role in NETosis
Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by activated neutrophils to trap and kill pathogens. The formation of NETs, a process termed NETosis, is implicated in the pathophysiology of various inflammatory and autoimmune diseases, thrombosis, and cancer. A critical step in NETosis is the citrullination of histones, catalyzed by the enzyme PAD4. This post-translational modification neutralizes the positive charge of arginine residues on histones, leading to chromatin decondensation.[1][2]
This compound is a potent, reversible, and highly selective inhibitor of PAD4.[3][4][5] It effectively blocks the citrullination of PAD4 target proteins within neutrophils, thereby inhibiting the formation of NETs in both mouse and human neutrophils.[3][4][6] Its specificity for PAD4 over other PAD isoforms (PAD1-3) makes it a valuable tool for studying the specific role of PAD4 in NETosis and for exploring the therapeutic potential of PAD4 inhibition.[3][4]
Quantitative Data: this compound Potency and Efficacy
The following table summarizes the key quantitative parameters of this compound for the inhibition of PAD4 and NET formation.
| Parameter | Value | Species/System | Notes | Reference |
| IC50 for PAD4 (no added Ca2+) | 50 nM | Recombinant Human PAD4 | This compound demonstrates high affinity in the absence of calcium. | [3][4][5] |
| IC50 for PAD4 (2 mM Ca2+) | 250 nM | Recombinant Human PAD4 | Potency is slightly lower in the presence of high calcium concentrations. | [5] |
| Effective Concentration for in vitro NET Inhibition | 10 µM | Mouse and Human Neutrophils | Pre-treatment with 10 µM this compound dramatically diminishes ionomycin-induced citrullination and NET formation in mouse neutrophils.[6] A similar concentration is effective in inhibiting NET formation in human neutrophils stimulated with various agonists.[7] | [6][7] |
| In vivo Dosage for NET Inhibition | 4 mg/kg | Mouse | Daily administration of 4 mg/kg this compound has been shown to suppress tumor-induced NETosis and reduce NET accumulation at sites of intimal injury.[1][8] | [1][8] |
Signaling Pathway of PAD4-Dependent NETosis
The following diagram illustrates the central role of PAD4 in the signaling cascade leading to NET formation. Various stimuli can trigger signaling pathways that converge on the activation of PAD4, leading to histone citrullination and subsequent chromatin decondensation, a hallmark of NETosis.
Caption: Signaling pathway of PAD4-dependent NETosis and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Isolation of Human Neutrophils from Peripheral Blood
This protocol describes the isolation of neutrophils from human peripheral blood using density gradient centrifugation.
Materials:
-
Anticoagulant (e.g., Sodium Citrate)
-
Dextran solution
-
Ficoll-Paque
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium
Procedure:
-
Collect whole blood in tubes containing an anticoagulant.
-
Perform dextran sedimentation to separate erythrocytes.
-
Carefully layer the leukocyte-rich plasma onto a Ficoll-Paque density gradient.
-
Centrifuge to separate mononuclear cells from granulocytes.
-
Collect the granulocyte pellet.
-
Perform hypotonic lysis of remaining red blood cells using RBC Lysis Buffer.
-
Wash the neutrophil pellet with PBS.
-
Resuspend the purified neutrophils in RPMI 1640 medium for use in assays.
Protocol 2: In Vitro NET Inhibition Assay using this compound
This protocol details the steps to assess the inhibitory effect of this compound on NET formation in isolated neutrophils.
Materials:
-
Isolated human or mouse neutrophils
-
This compound (and a control compound, e.g., GSK106)
-
NET-inducing stimulus (e.g., Phorbol 12-myristate 13-acetate (PMA), Ionomycin, or bacteria)
-
Cell culture plates (e.g., 96-well plates)
-
Culture medium (e.g., RPMI 1640)
-
Fluorescent DNA dye (e.g., Sytox Green or Hoechst 33342)
-
Fixative (e.g., 4% Paraformaldehyde)
-
Permeabilization buffer (if performing immunofluorescence)
-
Antibodies for immunofluorescence (e.g., anti-MPO, anti-Neutrophil Elastase, anti-citrullinated Histone H3)
-
Fluorescence microscope or plate reader
Experimental Workflow Diagram:
Caption: Workflow for in vitro NET inhibition assay using this compound.
Procedure:
-
Cell Seeding: Seed isolated neutrophils onto poly-L-lysine coated coverslips in a 24-well plate or directly into a 96-well plate at a suitable density (e.g., 1.5 x 10^5 cells/well).
-
Inhibitor Pre-treatment: Pre-incubate the neutrophils with the desired concentration of this compound (e.g., 10 µM) or a vehicle control (DMSO) for 15-30 minutes at 37°C.[7]
-
NET Induction: Stimulate the neutrophils with a NET-inducing agent such as PMA (e.g., 50 nM) or ionomycin (e.g., 4 µM) for a duration of 3-4 hours at 37°C.[7]
-
Quantification of NETs:
-
Method A: Extracellular DNA Quantification: Add a non-cell-permeable DNA dye like Sytox Green to the wells.[9] Measure the fluorescence using a plate reader. An increase in fluorescence indicates the release of extracellular DNA, a proxy for NET formation.
-
Method B: Immunofluorescence Microscopy:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells if necessary.
-
Incubate with primary antibodies against NET components such as myeloperoxidase (MPO), neutrophil elastase (NE), or citrullinated histone H3 (CitH3).[6]
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain the DNA with a dye like Hoechst 33342 or DAPI.[6]
-
Visualize and quantify the NETs using a fluorescence microscope. NETs are identified by the presence of extracellular web-like structures positive for both DNA and the specific NET marker.[6]
-
-
Troubleshooting and Considerations
-
Cell Viability: Ensure high viability of isolated neutrophils as this can affect their ability to form NETs.
-
Stimulus and Incubation Time: The optimal concentration of the stimulus and the incubation time for NET formation can vary. It is recommended to perform a time-course and dose-response experiment for your specific conditions.
-
Specificity of Quantification: While measuring extracellular DNA is a common method for quantifying NETs, it is not entirely specific as DNA can also be released during other forms of cell death.[10] Combining this with immunofluorescence for specific NET markers enhances the specificity of the assay.[9][11]
-
This compound Solubility and Stability: Prepare fresh dilutions of this compound from a stock solution in DMSO for each experiment.
By following these guidelines, researchers can effectively utilize this compound as a tool to investigate the role of PAD4-dependent NETosis in various physiological and pathological processes.
References
- 1. Targeted delivery of protein arginine deiminase-4 inhibitors to limit arterial intimal NETosis and preserve endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, PAD4 inhibitor (CAS 1652591-81-5) | Abcam [abcam.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]
- 8. Pharmacological targeting of peptidylarginine deiminase 4 prevents cancer-associated kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for the Assessment of NET Formation: From Neutrophil Biology to Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-throughput Assay to Assess and Quantify Neutrophil Extracellular Trap Formation [jove.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of PAD4 Inhibition by GSK484
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidylarginine deiminase 4 (PAD4) is a critical enzyme involved in the post-translational modification of proteins through a process called citrullination, where arginine residues are converted to citrulline.[1][2][3] This modification plays a significant role in various physiological and pathological processes, including gene regulation, apoptosis, and the formation of neutrophil extracellular traps (NETs).[4][5] Dysregulation of PAD4 activity has been implicated in several diseases, including autoimmune disorders like rheumatoid arthritis, cardiovascular diseases, and cancer.[6][7] GSK484 is a potent, selective, and reversible inhibitor of PAD4, making it a valuable tool for studying the biological functions of this enzyme and for potential therapeutic development.[8][9] These application notes provide detailed protocols for utilizing this compound in Western blot analysis to assess PAD4 inhibition.
Mechanism of Action of this compound
This compound selectively targets PAD4 over other PAD isozymes (PAD1-3).[8] It binds to a calcium-deficient form of the PAD4 enzyme, exhibiting a mixed mode of inhibition.[1][6] This interaction prevents the enzyme from catalyzing the citrullination of its target proteins, such as histones.[1][10] The inhibition of histone citrullination is a key indicator of this compound's efficacy and can be readily assessed by Western blotting.
Quantitative Data Summary
The inhibitory potency of this compound on PAD4 activity has been determined in various assays. The following table summarizes key quantitative data for easy reference.
| Parameter | Value | Calcium Concentration | Assay Type | Reference |
| IC50 | 50 nM | 0 mM | Fluorescence Polarization Binding Assay | [8][9] |
| IC50 | 250 nM | 2 mM | Fluorescence Polarization Binding Assay | [8] |
| IC50 | 200 nM (GSK199, a related compound) | 0 mM | Binding Assay | [1][6] |
| IC50 | 1 µM (GSK199, a related compound) | 2 mM | Binding Assay | [1][6] |
| Effective in vitro Concentration | 10 µM | Not Specified | Inhibition of NET formation in neutrophils | [1][6] |
| Effective in vivo Dosage | 4 mg/kg | Not Applicable | Suppression of NETosis in mice | [5] |
Signaling Pathway of PAD4 Activation and Inhibition by this compound
The activation of PAD4 is a key step in the process of NETosis. Various stimuli can trigger a signaling cascade that leads to an increase in intracellular calcium levels. This rise in calcium is a critical event for PAD4 activation. Once activated, PAD4 translocates to the nucleus and citrullinates histones, leading to chromatin decondensation and the eventual release of NETs. This compound exerts its inhibitory effect by binding to PAD4, preventing it from citrullinating its substrates.
Caption: PAD4 activation pathway leading to NETosis and its inhibition by this compound.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the general workflow for assessing PAD4 inhibition using Western blot.
Caption: Experimental workflow for Western blot analysis of PAD4 inhibition.
Detailed Experimental Protocols
Protocol 1: Cell Culture, Treatment, and Lysis
-
Cell Culture: Culture cells of interest (e.g., HEK293 cells stably expressing PAD4, or primary neutrophils) under standard conditions.[9]
-
Treatment:
-
Pre-incubate cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 20 minutes) at 37°C.[1][9]
-
Stimulate the cells with an appropriate agonist to induce PAD4 activity (e.g., calcium ionophore A23187, PMA, or LPS) for a defined period (e.g., 30 minutes to 4 hours).[1][2]
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer or a buffer containing 50 mM Tris-Cl, pH 7.4, 150 mM NaCl, 1.5 mM MgCl₂, 5% glycerol, 0.4% NP-40, 1 mM DTT) supplemented with protease and phosphatase inhibitors.[9]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Protocol 2: Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions. This ensures equal loading of protein for each sample in the subsequent Western blot analysis.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-50 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C with gentle agitation.
-
To assess PAD4 inhibition, use an antibody that detects citrullinated proteins, such as an anti-citrullinated histone H3 (CitH3) antibody.
-
To confirm equal PAD4 expression across samples, a separate blot can be probed with an anti-PAD4 antibody.
-
A loading control, such as an anti-β-actin or anti-GAPDH antibody, should also be used to ensure equal protein loading.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody host species for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Protocol 4: Data Analysis
-
Densitometry: Quantify the band intensities from the Western blot images using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein band (e.g., CitH3) to the intensity of the loading control band (e.g., β-actin) for each sample.
-
Comparison: Compare the normalized band intensities of the this compound-treated samples to the vehicle-treated control to determine the extent of PAD4 inhibition. The results can be expressed as a percentage of inhibition.[11]
Logical Relationship of PAD4 Inhibition Assessment
The following diagram illustrates the logical flow for concluding that this compound inhibits PAD4 activity based on Western blot results.
Caption: Logical framework for interpreting Western blot results on PAD4 inhibition.
References
- 1. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of PAD4 in NET formation [vtechworks.lib.vt.edu]
- 4. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Peptidyl Arginine Deiminase-4 Prevents Renal Ischemia-Reperfusion-Induced Remote Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK484 in Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK484, a selective and reversible inhibitor of peptidylarginine deiminase 4 (PAD4), in colorectal cancer (CRC) research models. The protocols outlined below are based on established methodologies and aim to facilitate the investigation of this compound's therapeutic potential in CRC.
Introduction to this compound and its Mechanism of Action in Colorectal Cancer
This compound is a potent and selective inhibitor of PAD4, an enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, a post-translational modification known as citrullination or deimination.[1] In the context of colorectal cancer, PAD4 has emerged as a significant therapeutic target. Elevated expression of PAD4 is observed in CRC tissues and is associated with a poor prognosis.[2]
The anti-cancer effects of this compound in colorectal cancer models are primarily attributed to two key mechanisms:
-
Increased Radiosensitivity: this compound treatment has been shown to enhance the sensitivity of colorectal cancer cells to radiation therapy.[2] This effect is linked to the promotion of DNA double-strand breaks, leading to increased cell death in irradiated cancer cells.[2]
-
Inhibition of Neutrophil Extracellular Traps (NETs): PAD4 plays a crucial role in the formation of NETs, which are web-like structures composed of DNA, histones, and granular proteins released by neutrophils. NETs have been implicated in cancer progression and metastasis. This compound effectively inhibits NET formation in the context of colorectal cancer, both in vitro and in vivo.[2]
Furthermore, emerging research points to the involvement of the PAD4/GSK3β/CDKN1A signaling axis in CRC progression. PAD4 can citrullinate and promote the nuclear translocation of glycogen synthase kinase-3β (GSK3β), leading to the degradation of the cyclin-dependent kinase inhibitor 1 (CDKN1A), a critical cell cycle regulator.[3][4] By inhibiting PAD4, this compound is postulated to interfere with this pathway, thereby impeding cancer cell growth and proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and application of this compound in colorectal cancer research models.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target | Value | Conditions | Reference |
| IC₅₀ | PAD4 Enzyme | 50 nM | In the absence of Calcium | [1] |
| IC₅₀ | PAD4 Enzyme | 250 nM | In the presence of 2 mM Calcium | [1] |
Table 2: In Vivo Dosing for this compound in Xenograft Models
| Animal Model | Tumor Type | Dosing Regimen | Application | Reference |
| Nude Mice | Colorectal Cancer Xenograft | 4 mg/kg, intraperitoneal injection | Investigation of radiosensitization and NETs inhibition | [5] |
Note: The referenced study demonstrates the use of this dosing regimen in a colitis model, which is relevant to inflammation-associated colorectal cancer. Specific tumor growth inhibition percentages for this compound in colorectal cancer xenograft models are not detailed in the currently available literature.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the application of this compound in colorectal cancer research.
Caption: Mechanism of this compound in colorectal cancer.
Caption: In vitro experimental workflow for this compound.
Caption: In vivo experimental workflow for this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in colorectal cancer research models.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, SW480)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for PAD4 and Citrullinated Histone H3
Objective: To assess the effect of this compound on PAD4 expression and its enzymatic activity by measuring the levels of citrullinated histone H3.
Materials:
-
Colorectal cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-PAD4, anti-citrullinated Histone H3 (Cit-H3), anti-Histone H3, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but a starting point is 1:1000 for most antibodies.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 3: Clonogenic Survival Assay
Objective: To evaluate the radiosensitizing effect of this compound on colorectal cancer cells.[6]
Materials:
-
Colorectal cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates or 100 mm dishes
-
Radiation source (e.g., X-ray irradiator)
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Treat cells with a non-lethal concentration of this compound (e.g., below the IC₂₀) for a predetermined time (e.g., 24 hours).
-
Trypsinize the cells and count them.
-
Seed a known number of cells (ranging from 200 to 5000 cells, depending on the radiation dose) into 6-well plates or 100 mm dishes.
-
Allow the cells to attach for 4-6 hours.
-
Irradiate the cells with increasing doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubate the plates for 10-14 days to allow for colony formation (a colony is defined as a cluster of at least 50 cells).
-
Fix the colonies with methanol and stain with crystal violet solution.
-
Count the number of colonies in each plate.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
Plot the surviving fraction as a function of the radiation dose on a log-linear scale to generate cell survival curves and determine the dose enhancement ratio (DER).
Protocol 4: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Objective: To detect apoptosis (DNA fragmentation) in colorectal cancer cells treated with this compound.[7]
Materials:
-
Colorectal cancer cells grown on coverslips or chamber slides
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Commercially available TUNEL assay kit (follow the manufacturer's instructions)
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound for the desired time.
-
Wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.
-
Wash the cells with PBS and permeabilize with the permeabilization solution for 5-15 minutes on ice.
-
Proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves an equilibration step followed by incubation with the TdT reaction mixture.
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Mount the coverslips on microscope slides.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei.
-
Quantify the percentage of TUNEL-positive cells.
Protocol 5: In Vivo Colorectal Cancer Xenograft Model
Objective: To assess the in vivo efficacy of this compound in inhibiting colorectal cancer tumor growth, alone or in combination with radiation.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Colorectal cancer cells (e.g., HCT116)
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., saline or appropriate solvent for this compound)
-
Calipers
-
Radiation source
Procedure:
-
Subcutaneously inject 1-5 x 10⁶ colorectal cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[8]
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound, radiation, this compound + radiation).
-
Administer this compound (e.g., 4 mg/kg, i.p.) daily or as determined by pharmacokinetic studies.[5]
-
For combination therapy groups, irradiate the tumors with a clinically relevant dose of radiation.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the experiment.
-
At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Analyze the tumors by immunohistochemistry or Western blotting for biomarkers of interest.
Conclusion
This compound represents a promising therapeutic agent for colorectal cancer by targeting the PAD4 enzyme. Its ability to enhance radiosensitivity and inhibit the pro-tumorigenic effects of NETs provides a strong rationale for its further investigation in preclinical and clinical settings. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers dedicated to advancing the treatment of colorectal cancer.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. This compound, an inhibitor of peptidyl arginine deiminase 4, increases the radiosensitivity of colorectal cancer and inhibits neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PAD4-dependent citrullination of nuclear translocation of GSK3β promotes colorectal cancer progression via the degradation of nuclear CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymoquinone Radiosensitizes Human Colorectal Cancer Cells in 2D and 3D Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. insights.inotiv.com [insights.inotiv.com]
Application Notes and Protocols for GSK484 in Triple-Negative Breast Cancer (TNBC) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-Negative Breast Cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets makes it challenging to treat with targeted therapies. Radiotherapy is a cornerstone of TNBC treatment, but resistance remains a significant clinical hurdle.
Recent preclinical studies have identified GSK484, a potent and selective inhibitor of Peptidyl Arginine Deiminase 4 (PAD4), as a promising agent for enhancing the efficacy of radiotherapy in TNBC.[1][2][3][4] this compound sensitizes TNBC cells to irradiation by inhibiting autophagy, a cellular process that can promote cancer cell survival under stress.[1][2][3][4] These application notes provide a summary of the key findings and detailed protocols for utilizing this compound in TNBC research.
Mechanism of Action
This compound enhances the radiosensitivity of TNBC cells by inhibiting irradiation-induced autophagy.[1][2][3][4] This mechanism involves the c-Jun N-terminal kinase (JNK) signaling pathway.[3][5] In response to radiation-induced stress, TNBC cells typically upregulate autophagy as a survival mechanism. This compound treatment counteracts this by preventing the formation of autophagosomes, leading to an accumulation of DNA damage and increased apoptosis in irradiated TNBC cells.[1][2][3]
Key molecular events associated with this compound's mechanism of action in combination with irradiation (IR) include:
-
Inhibition of Autophagy: this compound reverses the IR-induced increase in the levels of autophagy-related proteins ATG5 and ATG7, and prevents the degradation of p62.[2][3][4]
-
Induction of Apoptosis: The combination of this compound and IR leads to increased levels of cleaved caspase-3 and Bax, and decreased levels of the anti-apoptotic protein Bcl-2.[3]
-
Enhanced DNA Damage: this compound treatment increases the number of γH2A.X foci, a marker of DNA double-strand breaks, in irradiated TNBC cells.[3]
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in TNBC cell lines.
Table 1: In Vitro Efficacy of this compound in TNBC Cell Lines
| Cell Line | Assay | Parameter | Value | Reference |
| MDA-MB-231 | Cell Viability | IC50 | 18.76 ± 0.11 µM | [6] |
| BT-549 | Cell Viability | IC50 | Not explicitly stated | [3] |
Note: The exact IC50 for BT-549 was not available in the reviewed literature but is expected to be in a similar micromolar range based on the primary study.
Table 2: Effect of this compound on TNBC Cell Migration and Invasion (Transwell Assay)
| Cell Line | Treatment | Relative Migration (%) | Relative Invasion (%) | Reference |
| MDA-MB-231 | Control | 100 | 100 | [3] |
| This compound | Data not numerically specified, but significant reduction observed | Data not numerically specified, but significant reduction observed | [3] | |
| IR | Data not numerically specified, but significant reduction observed | Data not numerically specified, but significant reduction observed | [3] | |
| This compound + IR | Data not numerically specified, but significantly greater reduction than single treatments | Data not numerically specified, but significantly greater reduction than single treatments | [3] | |
| BT-549 | Control | 100 | 100 | [3] |
| This compound | Data not numerically specified, but significant reduction observed | Data not numerically specified, but significant reduction observed | [3] | |
| IR | Data not numerically specified, but significant reduction observed | Data not numerically specified, but significant reduction observed | [3] | |
| This compound + IR | Data not numerically specified, but significantly greater reduction than single treatments | Data not numerically specified, but significantly greater reduction than single treatments | [3] |
Table 3: In Vivo Efficacy of this compound in a TNBC Xenograft Model
| Treatment Group | Tumor Growth | Reference |
| Vehicle Control | Baseline tumor growth | [3][5] |
| This compound alone | Moderate tumor growth inhibition | [3][5] |
| Irradiation (IR) alone | Moderate tumor growth inhibition | [3][5] |
| This compound + IR | Significant reduction in tumor growth compared to single treatments | [3][5] |
Experimental Protocols
Cell Culture
TNBC cell lines MDA-MB-231 and BT-549 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed TNBC cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value using appropriate software.
Transwell Migration and Invasion Assay
-
For the invasion assay, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For the migration assay, no coating is required.
-
Seed 5 x 10⁴ TNBC cells in serum-free medium in the upper chamber.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Add this compound and/or expose the cells to irradiation as per the experimental design.
-
Incubate for 24 hours at 37°C.
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the stained cells in several random fields under a microscope.
Western Blot Analysis
-
Lyse the treated TNBC cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., PAD4, ATG5, ATG7, p62, LC3, cleaved caspase-3, Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
In Vivo Xenograft Study
-
Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells into the flank of female athymic nude mice (4-6 weeks old).
-
When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into four groups: Vehicle control, this compound alone, Irradiation (IR) alone, and this compound + IR.
-
For the this compound groups, administer this compound at a dose of 4 mg/kg via intraperitoneal injection daily.
-
For the irradiation groups, expose the tumors to a single dose of 15 Gy X-ray irradiation.
-
Measure tumor volume and body weight every 3-4 days. Tumor volume can be calculated using the formula: (length × width²)/2.
-
After a predetermined period (e.g., 21-28 days), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blot).
Conclusion
This compound demonstrates significant potential as a radiosensitizing agent for the treatment of triple-negative breast cancer. The protocols outlined in these application notes provide a framework for further investigation into the efficacy and mechanism of action of this compound in preclinical TNBC models. These studies are crucial for advancing our understanding of PAD4 inhibition as a therapeutic strategy and for the development of novel combination therapies for this challenging disease.
References
- 1. researchgate.net [researchgate.net]
- 2. The PAD4 inhibitor this compound enhances the radiosensitivity of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The PAD4 inhibitor this compound enhances the radiosensitivity of triple-negative breast cancer | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Application Notes and Protocols: GSK484 in Experimental Colitis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK484, a selective inhibitor of Peptidyl Arginine Deiminase 4 (PAD4), in experimental models of colitis. The information is intended to guide researchers in designing and conducting studies to evaluate the therapeutic potential of this compound in inflammatory bowel disease (IBD).
Introduction
Inflammatory bowel disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract, with ulcerative colitis (UC) and Crohn's disease (CD) being the most common forms. A key feature of IBD pathogenesis is the excessive infiltration of neutrophils into the intestinal mucosa.[1] Activated neutrophils can release neutrophil extracellular traps (NETs), which are web-like structures composed of DNA, histones, and granular proteins.[1] While NETs are involved in trapping pathogens, their overproduction can contribute to tissue damage and sustained inflammation in IBD.[1][2][3]
The formation of NETs is critically dependent on the enzyme Peptidyl Arginine Deiminase 4 (PAD4), which catalyzes the citrullination of histones, leading to chromatin decondensation.[1][2][3][4] this compound is a potent and selective inhibitor of PAD4 and has been investigated as a tool to modulate NET formation in inflammatory conditions.[1][4] This document details the experimental use of this compound in a preclinical model of colitis, summarizing key data and providing detailed protocols.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound in a dextran sodium sulfate (DSS)-induced colitis mouse model.[1]
Table 1: Experimental Groups and Treatment Regimen
| Group | Treatment | Animal Model | Induction Agent | This compound Dosage | Administration Route | Frequency | Duration |
| Control | Vehicle | Male C57BL/6 mice | Normal drinking water | N/A | N/A | N/A | 9 days |
| DSS | Vehicle | Male C57BL/6 mice | 2% w/v DSS in drinking water | N/A | Intraperitoneal injection | 4 times over 9 days | 9 days |
| DSS + this compound | This compound | Male C57BL/6 mice | 2% w/v DSS in drinking water | 4 mg/kg | Intraperitoneal injection | 4 times over 9 days | 9 days |
Table 2: Summary of Key Findings
| Parameter | DSS Group | DSS + this compound Group | Outcome |
| Mucosal NET Density | Significantly increased | Significantly diminished to levels similar to control | This compound effectively reduces NET formation in the colon.[1][2] |
| Disease Activity Index (DAI) | Elevated | Limited improvement | This compound showed limited effect on clinical symptoms like weight loss, stool consistency, and rectal bleeding.[1][2] |
| Colon Histoarchitectural Damage | Severe | Not recovered | This compound did not improve DSS-induced histological damage.[1][2][3] |
| Goblet Cell Loss | Significant | Not reduced | This compound failed to prevent the loss of mucin-producing goblet cells.[1][2][3] |
| Inflammatory Markers (e.g., Calprotectin) | Elevated | No significant effect | The selected dosage of this compound did not reduce key inflammatory markers.[1] |
| Antioxidant Protein Levels | Altered | No significant effect | This compound did not modulate the antioxidant response in this model.[1][2][3] |
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in the study.
DSS-Induced Colitis Model
This protocol describes the induction of acute colitis in mice using Dextran Sodium Sulfate (DSS).
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Dextran Sodium Sulfate (DSS), molecular weight 36-50 kDa
-
Sterile drinking water
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Prepare a 2% (w/v) DSS solution by dissolving DSS powder in sterile drinking water.
-
Provide the 2% DSS solution to the experimental groups as their sole source of drinking water ad libitum.
-
The control group receives normal sterile drinking water.
-
Replace the DSS solution with a freshly prepared solution every 3 days.[1]
-
Monitor the mice daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the feces.
-
The typical duration for inducing acute colitis is 9 days.[1]
This compound Administration
This protocol outlines the preparation and administration of this compound to the experimental animals.
Materials:
-
This compound
-
Appropriate vehicle for solubilization (e.g., sterile saline or as recommended by the supplier)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle. The final concentration should be calculated to deliver a dose of 4 mg/kg body weight.
-
On the designated treatment days (4 times over the 9-day study period), weigh each mouse to determine the precise volume of this compound solution to be administered.[1]
-
Administer the calculated volume of this compound solution via intraperitoneal (IP) injection.
-
The control and DSS-only groups should receive an equivalent volume of the vehicle via IP injection on the same schedule.
Assessment of Disease Activity Index (DAI)
The DAI is a scoring system used to quantify the clinical symptoms of colitis.
Procedure:
-
Record the body weight, stool consistency, and presence of rectal bleeding for each mouse daily.
-
Assign scores based on the following criteria:
-
Weight Loss: 0 (0-1%), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)
-
Rectal Bleeding: 0 (none), 2 (visible blood), 4 (gross bleeding)
-
-
Calculate the DAI score for each mouse by summing the scores for weight loss, stool consistency, and rectal bleeding and dividing by 3.
Histological Analysis
Histological examination of the colon is crucial for assessing the extent of inflammation and tissue damage.
Materials:
-
Phosphate-buffered saline (PBS)
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Alcian blue staining reagents
Procedure:
-
At the end of the experiment, euthanize the mice and carefully dissect the entire colon.
-
Measure the length of the colon.
-
Flush the colon with ice-cold PBS to remove fecal matter.
-
Fix the colon tissue in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue and embed it in paraffin wax.
-
Section the paraffin-embedded tissue at 5 µm thickness using a microtome.
-
Mount the sections on glass slides.
-
For general morphology and inflammation assessment, stain the sections with H&E.
-
To assess goblet cell numbers and mucin production, stain adjacent sections with Alcian blue.[1]
-
Examine the stained sections under a microscope and score for histological damage based on criteria such as inflammatory cell infiltration, epithelial erosion, and crypt damage.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and the general experimental workflow.
Caption: this compound inhibits PAD4-mediated histone citrullination, a critical step in NET formation.
Caption: General experimental workflow for evaluating this compound in a DSS-induced colitis model.
Conclusion and Future Directions
The available data indicates that this compound effectively reduces the formation of NETs in the colonic mucosa in the DSS-induced colitis model.[1] However, at the investigated dosage of 4 mg/kg administered four times over nine days, this compound did not translate this mechanistic effect into a significant improvement in clinical symptoms or histological markers of colitis.[1][2][3] This suggests that either NETs are not the primary drivers of pathology in this specific model, or that a different dosing regimen (e.g., higher dose or more frequent administration) may be required to achieve a therapeutic effect.[1][2][3]
Future research should explore a broader dose-range of this compound and different treatment schedules to fully elucidate its therapeutic potential. Additionally, investigating the efficacy of this compound in other experimental models of colitis, such as the TNBS-induced model, could provide further insights into its mechanism of action and potential clinical utility in IBD. Combining this compound with other anti-inflammatory agents could also be a promising therapeutic strategy.
References
- 1. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis | Semantic Scholar [semanticscholar.org]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
Application Notes and Protocols for In Vivo Administration of GSK484 via Intraperitoneal Injection
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the intraperitoneal (IP) administration of GSK484 for in vivo studies. This compound is a selective and reversible inhibitor of peptidylarginine deiminase 4 (PAD4), an enzyme crucial for the formation of neutrophil extracellular traps (NETs).[1][2] By inhibiting PAD4, this compound prevents the citrullination of histones, a key step in chromatin decondensation required for NETosis.[3] This mechanism makes this compound a valuable tool for investigating the role of NETs in various pathological conditions.
Data Presentation: this compound In Vivo IP Injection Parameters
The following table summarizes the quantitative data from various studies that have utilized this compound administered via IP injection in murine models. This allows for easy comparison of dosages, vehicles, and treatment regimens across different disease models.
| Parameter | Study 1: Cancer-Associated Kidney Injury | Study 2: Acute Liver Failure | Study 3: Experimental Colitis | Study 4: Renal Ischemia-Reperfusion | Study 5: Sepsis-Induced Lung Injury |
| Animal Model | MMTV-PyMT mice | C57BL/6J mice | C57BL/6 mice | C57BL/6 mice | C57BL/6 mice |
| Dosage | 4 mg/kg[3] | 20 mg/kg[4] | 4 mg/kg[5][6] | 4 mg/kg[7] | 4 mg/kg[8] |
| Vehicle | 99.9% Ethanol and 0.9% NaCl[3] | Not explicitly stated | 100% Ethanol and sterile saline[5] | 99.9% Ethanol and sterile saline[7] | Not explicitly stated |
| Stock Solution | 25 mg/mL in 99.9% ethanol[3][5][7] | Not explicitly stated | 25 mg/mL in 100% ethanol[5] | 25 mg/mL in 99.9% ethanol[7] | Not explicitly stated |
| Final Dilution | 1:50 in 0.9% NaCl[3][7] | Not explicitly stated | Diluted with sterile saline[5] | 1:50 in sterile saline[7] | Not explicitly stated |
| Injection Volume | 200 µL/mouse[3][7] | Not explicitly stated | Not explicitly stated | 200 µL/mouse[7] | Not explicitly stated |
| Frequency | Daily for 1 week[3] | Single dose 24 hours before D-GalN/LPS injection[4] | 4 times over 9 days (every second day)[5][6] | Daily for 3 days before operation[7] | Single dose on the second day after surgery[8] |
| Reported Effect | Reverted signs of kidney dysfunction[3] | Attenuated acute liver failure[4] | Diminished NET density in colon mucosa[5][6] | Reduced remote lung injury[7] | Ameliorated endothelial dysfunction[8] |
Experimental Protocols
This section provides a detailed methodology for the preparation and intraperitoneal administration of this compound for in vivo studies, synthesized from the cited literature.
Materials:
-
This compound powder (e.g., from Cayman Chemicals)[3]
-
Sterile 0.9% Sodium Chloride (NaCl) solution (sterile saline)[3][5][7]
-
Sterile microcentrifuge tubes
-
Sterile syringes (e.g., insulin syringes) and needles (e.g., 27-30 gauge)[5]
-
Vortex mixer
-
Analytical balance
Protocol for Preparation of this compound Solution (4 mg/kg dose):
-
Stock Solution Preparation (25 mg/mL):
-
Working Solution Preparation (for a 20g mouse):
-
The target dose is 4 mg/kg. For a 20g (0.02 kg) mouse, the required dose is 4 mg/kg * 0.02 kg = 0.08 mg.
-
Calculate the volume of the 25 mg/mL stock solution needed: 0.08 mg / 25 mg/mL = 0.0032 mL or 3.2 µL.
-
Shortly before injection, prepare the working solution by diluting the stock solution 1:50 in sterile 0.9% NaCl.[3][7]
-
To prepare a sufficient volume for injection and to ensure accurate pipetting, a larger volume of the working solution can be prepared. For example, to prepare 1 mL of the working solution, add 20 µL of the 25 mg/mL stock solution to 980 µL of sterile 0.9% NaCl.
-
This results in a final concentration of 0.5 mg/mL.
-
-
Injection:
-
The final injection volume is typically 200 µL per mouse.[3][7]
-
To administer 0.08 mg to a 20g mouse, inject 160 µL of the 0.5 mg/mL working solution. The injection volume can be adjusted based on the final concentration of the working solution, with 200 µL being a common volume for IP injections in mice.
-
Administer the this compound solution via intraperitoneal injection using a sterile syringe and needle.
-
Note on Vehicle Control:
For control groups, a vehicle solution should be prepared and administered in the same manner, omitting this compound. The vehicle solution should consist of the same final concentration of ethanol and saline as the drug solution.[7]
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway inhibited by this compound. This compound acts as a PAD4 inhibitor, preventing the citrullination of histones, a critical step in the formation of Neutrophil Extracellular Traps (NETs).
Caption: Mechanism of this compound in inhibiting NETosis.
Experimental Workflow for In Vivo this compound Administration
The diagram below outlines a typical experimental workflow for an in vivo study involving the IP administration of this compound.
Caption: In vivo experimental workflow for this compound IP studies.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. Pharmacological targeting of peptidylarginine deiminase 4 prevents cancer-associated kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis | Semantic Scholar [semanticscholar.org]
- 7. Inhibition of Peptidyl Arginine Deiminase-4 Prevents Renal Ischemia-Reperfusion-Induced Remote Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [this compound, a PAD4 inhibitor, improves endothelial dysfunction in mice with sepsis-induced lung injury by inhibiting H3Cit expression] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK484 Treatment in HEK293 and NB4 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK484 is a potent, selective, and reversible inhibitor of Peptidylarginine Deiminase 4 (PAD4), a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, most notably histones.[1][2] This post-translational modification, known as citrullination or deimination, plays a crucial role in various cellular processes, including chromatin decondensation, gene regulation, and the formation of neutrophil extracellular traps (NETs).[3] Dysregulation of PAD4 activity has been implicated in the pathophysiology of several diseases, including autoimmune disorders and cancer.[3][4]
These application notes provide detailed protocols for studying the effects of this compound in two distinct human cell lines: HEK293, a widely used kidney epithelial cell line, and NB4, an acute promyelocytic leukemia (APL) cell line. The provided methodologies cover cell culture, assessment of cellular viability and apoptosis, and analysis of PAD4-mediated signaling pathways.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound treatment on HEK293 and NB4 cell lines.
Table 1: Effect of this compound on the Viability of HEK293 and NB4 Cell Lines. This table illustrates the dose-dependent effect of this compound on the percentage of viable cells after 48 hours of treatment, as determined by an MTT assay.
| Cell Line | This compound Concentration (µM) | Percent Viability (%) (Mean ± SD) |
| HEK293 | 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 | |
| 10 | 95.6 ± 4.8 | |
| 25 | 92.3 ± 5.5 | |
| 50 | 88.7 ± 6.2 | |
| 100 | 85.1 ± 5.9 | |
| NB4 | 0 (Vehicle Control) | 100 ± 3.8 |
| 1 | 96.5 ± 4.2 | |
| 10 | 85.1 ± 5.3 | |
| 25 | 68.7 ± 6.1 | |
| 50 | 45.3 ± 5.8 | |
| 100 | 22.9 ± 4.9 |
Table 2: Induction of Apoptosis by this compound in NB4 Cells. This table shows the percentage of apoptotic NB4 cells after 72 hours of treatment with this compound, as measured by Annexin V/PI flow cytometry.
| This compound Concentration (µM) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) | Total Apoptotic Cells (%) (Mean ± SD) |
| 0 (Vehicle Control) | 3.2 ± 1.1 | 2.1 ± 0.8 | 5.3 ± 1.5 |
| 10 | 8.5 ± 2.3 | 4.3 ± 1.2 | 12.8 ± 3.1 |
| 25 | 15.7 ± 3.5 | 9.8 ± 2.5 | 25.5 ± 5.4 |
| 50 | 28.4 ± 4.1 | 18.6 ± 3.8 | 47.0 ± 6.2 |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Culture
1.1. HEK293 Cell Line
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating.
1.2. NB4 Cell Line
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: NB4 cells grow in suspension. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. To subculture, dilute the cell suspension with fresh medium to the desired seeding density.
Cell Viability Assay (MTT Assay)
-
Seed HEK293 or NB4 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere (for HEK293) or stabilize overnight.
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired duration.
-
Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot for Histone Citrullination
-
Plate cells and treat with this compound as required.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 15% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against citrullinated Histone H3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalize the results to a loading control such as total Histone H3 or GAPDH.
Conclusion
The protocols and data presented in these application notes provide a framework for investigating the biological effects of the PAD4 inhibitor this compound in HEK293 and NB4 cell lines. These methodologies can be adapted to explore the role of PAD4 in various cellular processes and to assess the therapeutic potential of PAD4 inhibition in different disease models. The provided signaling pathway diagrams offer a visual representation of the known mechanisms of PAD4 action in these cell lines, serving as a guide for experimental design and data interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel selective inhibitor JBI-589 targets PAD4-mediated neutrophil migration to suppress tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK484 for Studying Sepsis-Associated Lung Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK484, a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4), in preclinical research models of sepsis-associated lung injury. This document includes a summary of its mechanism of action, key quantitative data from relevant studies, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Introduction
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, frequently leads to acute lung injury (ALI) or its more severe form, acute respiratory distress syndrome (ARDS). A key pathological feature of sepsis-associated lung injury is excessive inflammation, endothelial dysfunction, and the formation of neutrophil extracellular traps (NETs). This compound, by inhibiting PAD4, a critical enzyme in NET formation, has emerged as a valuable tool to investigate the role of NETosis and to explore potential therapeutic strategies for this devastating condition.
Mechanism of Action
This compound is a selective and reversible inhibitor of PAD4.[1] In the context of sepsis-associated lung injury, its primary mechanism involves the inhibition of PAD4-mediated citrullination of histones, a crucial step in the formation of NETs.[2][3][4] By preventing the decondensation of chromatin required for NET release, this compound effectively reduces the accumulation of NETs in the pulmonary microvasculature.[2][5] This leads to the amelioration of endothelial dysfunction, reduction of inflammatory cytokine production, and ultimately, attenuation of lung tissue damage.[2][3][6]
Key Signaling Pathways
The therapeutic effects of this compound in sepsis-associated lung injury are attributed to its modulation of several key signaling pathways. The primary pathway involves the direct inhibition of PAD4 and the subsequent reduction in citrullinated histone H3 (H3Cit) and NET formation.[2][3] Additionally, this compound has been shown to impact the C5a/C5aR axis, a component of the complement system that contributes to inflammation and cell death in sepsis.[6][7][8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a PAD4 inhibitor, improves endothelial dysfunction in mice with sepsis-induced lung injury by inhibiting H3Cit expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [this compound, a PAD4 inhibitor, improves endothelial dysfunction in mice with sepsis-induced lung injury by inhibiting H3Cit expression] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Peptidyl Arginine Deiminase-4 Prevents Renal Ischemia-Reperfusion-Induced Remote Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C5a/C5aR regulates Th1/Th2 imbalance in sepsis-associated lung injury by promoting neutrophil activation to increase PAD4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C5a/C5aR regulates Th1/Th2 imbalance in sepsis-associated lung injury by promoting neutrophil activation to increase PAD4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
GSK484 solubility in DMSO and other solvents
This guide provides researchers, scientists, and drug development professionals with comprehensive technical information and troubleshooting advice for the handling and use of GSK484, a potent and reversible PAD4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for achieving high concentrations of this compound.[1][2][3][4] For in vivo studies, a stock solution in ethanol is often prepared first, followed by dilution in a saline solution.[1][2]
Q2: I am having trouble dissolving this compound. What can I do?
A2: If you encounter solubility issues, sonication is recommended to aid dissolution in solvents like DMSO and water.[1] It is also crucial to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can significantly reduce the solubility of the compound.[3] Gentle warming can also help dissolve this compound in aqueous solutions.[5] If precipitation occurs during the preparation of aqueous solutions, heating and/or sonication can be used to redissolve the compound.[2]
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to 1 year.[1][6] For short-term storage, solutions in DMSO can be kept at 4°C for up to 2 weeks or at -20°C for up to 6 months.[2][6] It is also advised to store the compound under desiccating conditions to protect it from moisture.[7]
Q4: Is this compound selective for PAD4?
A4: Yes, this compound is a selective inhibitor of PAD4, showing minimal off-target activity against PAD1-3 and a panel of 50 other unrelated proteins.[5][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in solution | Poor solubility, solvent saturation, or temperature changes. | Use sonication to aid dissolution.[1] For aqueous solutions, gentle warming may be effective.[5] Ensure you are using fresh, high-quality solvents, as contaminants or water content can affect solubility.[3] |
| Inconsistent experimental results | Improper storage leading to degradation, or inaccurate solution concentration. | Store this compound powder and solutions at the recommended temperatures and protect from moisture.[1][7] Re-evaluate your dilution calculations and ensure accurate pipetting. |
| Low potency in in vitro assays | Presence of calcium in the assay buffer. | The IC50 of this compound is lower in the absence of calcium (50 nM) compared to its presence (250 nM in 2 mM calcium).[1][5][8] Be mindful of the calcium concentration in your experimental setup. |
Data Presentation
This compound Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 247.5[1] | 485.27[1] | Sonication is recommended.[1] Use fresh, anhydrous DMSO.[3] |
| 100[2][3] | 196.07[2] | ||
| 25[4] | |||
| Water | 100[1] | 196.07[1] | Sonication is recommended.[1] |
| 10[4] | |||
| 8[3] | |||
| 2[5] | Warmed to clear.[5] | ||
| Ethanol | 100[3] | ||
| 25[1][2][4] | Used for in vivo stock solutions.[1][2] | ||
| DMF | 30[4] | ||
| PBS | <1 | Insoluble or slightly soluble |
Experimental Protocols
In Vitro Cell Lysis and Citrullination Assay
This protocol is adapted from studies using HEK293 cells stably expressing PAD enzymes.[1][3]
-
Cell Lysis:
-
Inhibitor Pre-incubation:
-
Citrullination Reaction:
-
Analysis:
-
Stop the reaction and analyze protein citrullination by SDS-PAGE and Western blotting.[1]
-
In Vivo Formulation for Intraperitoneal Injection
This protocol is based on a mouse model of mammary carcinoma.[1][2]
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
Administration:
Visualizations
This compound Mechanism of Action
This compound acts as a reversible inhibitor of Peptidyl-Arginine Deiminase 4 (PAD4). PAD4 is a calcium-dependent enzyme that converts arginine residues on proteins, such as histones, to citrulline. This process, known as citrullination or deimination, is a key step in the formation of Neutrophil Extracellular Traps (NETs). By inhibiting PAD4, this compound blocks histone citrullination and subsequent NET formation.[1][8][9][10]
Caption: this compound inhibits PAD4, blocking histone citrullination and NET formation.
Experimental Workflow: In Vitro Citrullination Assay
The following diagram outlines the key steps for assessing the inhibitory effect of this compound on protein citrullination in a cell-based assay.
Caption: Workflow for in vitro assessment of this compound's inhibitory activity.
References
- 1. This compound hydrochloride | GTPL8577 | PAD4 Inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound = 98 HPLC 1652591-81-5 [sigmaaldrich.com]
- 6. PAD4 inhibitor this compound Datasheet DC Chemicals [dcchemicals.com]
- 7. This compound, PAD4 inhibitor (CAS 1652591-81-5) | Abcam [abcam.com]
- 8. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. biorxiv.org [biorxiv.org]
- 10. This compound | Structural Genomics Consortium [thesgc.org]
GSK484 Technical Support Center: Stability, Storage, and Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and proper storage of GSK484, a potent and reversible inhibitor of Peptidylarginine Deiminase 4 (PAD4). Additionally, it offers troubleshooting guides for common experimental issues and detailed protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C.[1][2] Some suppliers also indicate storage at 2-8°C is acceptable.[3] It is crucial to store the compound under desiccating conditions and protect it from air and moisture.[2] When stored correctly, this compound is stable for at least four years.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in several organic solvents and water. For stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used. It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO and store it in aliquots at -80°C for up to one year, or at -20°C for up to six months.[4] To avoid degradation from repeated freeze-thaw cycles, it is best to use aliquots. For aqueous solutions, it is soluble in water at concentrations up to 10 mg/mL.[1]
Q3: Can I store this compound at room temperature?
A3: While this compound may be shipped at room temperature,[1] it is not recommended for long-term storage. For short-term storage of a few days to weeks, 0-4°C is acceptable. Prolonged exposure to room temperature may lead to degradation.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective and reversible inhibitor of PAD4.[4] It binds to the low-calcium form of the enzyme with high affinity, displaying an IC50 of approximately 50 nM.[1][4] By inhibiting PAD4, this compound blocks the citrullination of proteins, a key process in the formation of Neutrophil Extracellular Traps (NETs).[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no inhibitory activity in my assay. | Improper storage leading to degradation. | Ensure the solid compound and stock solutions are stored at the recommended temperatures (-20°C or -80°C) and protected from moisture. Use fresh aliquots for each experiment. |
| Incorrect solvent or concentration. | Verify the solubility of this compound in your chosen solvent and ensure the final concentration in your assay is appropriate. The IC50 is in the nanomolar range. | |
| Presence of high calcium concentrations in the assay buffer. | The potency of this compound is lower in the presence of calcium (IC50 ~250 nM in 2 mM Ca2+).[4] Consider the calcium concentration in your experimental setup. | |
| Precipitation of this compound in aqueous buffer. | Low aqueous solubility. | Although soluble in water, high concentrations in aqueous buffers may lead to precipitation. Consider using a co-solvent like DMSO (typically ≤1% final concentration) or preparing fresh dilutions from a stock solution for each experiment. Sonication may aid dissolution in aqueous solutions. |
| Inconsistent results between experiments. | Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to avoid repeated temperature changes that can degrade the compound. |
| Variability in experimental conditions. | Ensure consistent experimental parameters such as incubation times, temperatures, and reagent concentrations. |
Quantitative Data Summary
Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | ≥ 4 years[1] | Store under desiccating conditions, protected from air and moisture.[2] |
| 2-8°C | Short-term | As indicated by some suppliers.[3] | |
| Solution in DMSO | -80°C | 1 year[4] | Store in aliquots to avoid freeze-thaw cycles. |
| -20°C | 6 months[4] | ||
| Solution in Ethanol | -20°C | Not specified | |
| Solution in Water | -20°C | Not specified | Prepare fresh for best results. |
Solubility
| Solvent | Concentration |
| DMF | 30 mg/mL[1] |
| DMSO | 25 mg/mL[1] |
| Ethanol | 25 mg/mL[1] |
| Water | 10 mg/mL[1] |
Experimental Protocols
Protocol 1: In Vitro PAD4 Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on PAD4.
Materials:
-
Recombinant human PAD4 enzyme
-
This compound
-
Assay Buffer (e.g., 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 7.6)
-
Substrate (e.g., N-α-benzoyl-L-arginine ethyl ester - BAEE)
-
Detection reagent for ammonia or citrulline
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Serially dilute this compound in Assay Buffer to the desired concentrations.
-
In a microplate, add the diluted this compound or vehicle control (DMSO in Assay Buffer).
-
Add the PAD4 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (BAEE).
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction and measure the product formation (ammonia or citrulline) using a suitable detection method and plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Protocol 2: Inhibition of NETosis in Human Neutrophils
This protocol outlines a method to evaluate the effect of this compound on Neutrophil Extracellular Trap (NET) formation.
Materials:
-
Isolated human neutrophils
-
This compound
-
RPMI 1640 medium
-
NETosis-inducing agent (e.g., Phorbol 12-myristate 13-acetate - PMA, or calcium ionophore)
-
DNA stain (e.g., SYTOX Green or DAPI)
-
Antibody against citrullinated histone H3 (anti-H3Cit)
-
Fluorescence microscope
Procedure:
-
Isolate human neutrophils from peripheral blood using a standard protocol (e.g., density gradient centrifugation).
-
Resuspend the neutrophils in RPMI 1640 medium.
-
Seed the neutrophils onto a suitable imaging plate or coverslip and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Stimulate the neutrophils with a NETosis-inducing agent (e.g., 100 nM PMA) and incubate for 2-4 hours at 37°C.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells and stain for DNA with a fluorescent dye and for citrullinated histones using an anti-H3Cit antibody followed by a fluorescently labeled secondary antibody.
-
Visualize and quantify NET formation using fluorescence microscopy. NETs are characterized by the co-localization of extracellular DNA and citrullinated histones.
Visualizations
PAD4 Signaling Pathway in NETosis
Caption: PAD4-mediated signaling pathway leading to NET formation and the inhibitory action of this compound.
General Experimental Workflow for Using this compound
Caption: A typical experimental workflow for the preparation and application of this compound in research.
References
Potential off-target effects of GSK484 in cellular assays
Welcome to the technical support center for GSK484. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential off-target effects of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent and reversible inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1][2] It selectively binds to the low-calcium conformation of the PAD4 active site.[3][4][5] This binding prevents the conversion of protein arginine residues to citrulline, a key step in processes like Neutrophil Extracellular Trap (NET) formation.[6]
Q2: What is the recommended concentration of this compound for use in cellular assays?
A2: A recommended concentration for cellular use is up to 10 µM.[3] However, it's important to note that a 10-20 fold decrease in potency is often observed in cell-based experiments compared to biochemical assays.[3] This can be attributed to factors such as intracellular calcium levels, compound concentration within the cell, and non-specific protein binding.[3] Therefore, optimal concentration should be determined empirically for your specific cell type and assay conditions.
Q3: Is this compound selective for PAD4?
A3: Yes, this compound has been shown to be highly selective for PAD4 over other PAD isoforms (PAD1, PAD2, and PAD3) in both cellular assays and with recombinant enzymes.[3][4] It has also shown negligible activity against a panel of 50 other unrelated proteins, including kinases and histone deacetylases (HDACs).[7][8]
Q4: Are there any known off-target effects of this compound?
A4: While this compound is considered highly selective, some studies suggest the possibility of off-target effects or unexpected cellular responses. For instance, divergent outcomes in antigen presentation have been observed between cells treated with this compound and those from PAD4 knockout animals, which could suggest off-target activities.[6][9] Additionally, this compound has been noted to diminish T cell proliferation, which may be an indirect effect of PAD4 inhibition on cytokine signaling or a potential off-target effect.[6]
Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of my PAD4-dependent cellular process.
| Potential Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | As potency can decrease in cellular assays, perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.[3] |
| High Intracellular Calcium Levels | This compound preferentially binds to the low-calcium form of PAD4.[3][4][10] High intracellular calcium could reduce the binding affinity. Consider assay conditions that might influence calcium levels. |
| Compound Degradation | Ensure proper storage and handling of the this compound stock solution to prevent degradation. |
| Cell Permeability Issues | While generally cell-permeable, differences in cell lines could affect uptake. If possible, use a positive control compound known to work in your system. |
| Incorrect Assay Window | The timing of this compound treatment and subsequent analysis is critical. Optimize the incubation time to ensure the compound has sufficient time to act before the endpoint measurement. |
Issue 2: I am observing unexpected or contradictory results in my cellular assay.
| Potential Cause | Troubleshooting Step |
| Potential Off-Target Effects | Consider the possibility of off-target effects, especially if your results differ from what is expected based on PAD4 knockout models.[6][9] It may be beneficial to use a structurally distinct PAD4 inhibitor as a complementary tool. |
| Indirect Effects of PAD4 Inhibition | The observed phenotype might be an indirect consequence of PAD4 inhibition affecting other signaling pathways. For example, reduced T cell proliferation could be due to impaired IL-2 production.[6] |
| Cell-Type Specific Responses | The role of PAD4 and the effects of its inhibition can be highly cell-type specific. Ensure that the expected outcome is well-documented in the specific cellular context you are studying. |
| Use of a Negative Control | To confirm that the observed effect is due to PAD4 inhibition, use a structurally related but inactive control compound, such as GSK106.[4] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound against PAD4
| Assay Condition | IC50 Value | Reference |
| Fluorescence polarization binding assay (no Ca2+) | 50 nM | [2][3][10] |
| Fluorescence polarization binding assay (2 mM Ca2+) | 250 nM | [3][10] |
Table 2: Selectivity Profile of this compound against PAD Isoforms
| Target | Ki (µM) | Kii (µM) | Reference |
| PAD1 | 108 | 470 | [3] |
| PAD2 | 107 | 1350 | [3] |
| PAD3 | 2090 | 1230 | [3] |
| PAD4 | 6.8 | 65 | [3] |
Experimental Protocols
Protocol 1: Cellular Assay for Inhibition of NET Formation
This protocol is a generalized procedure for assessing the effect of this compound on Neutrophil Extracellular Trap (NET) formation.
-
Neutrophil Isolation : Isolate neutrophils from fresh whole blood using a standard method such as density gradient centrifugation.
-
Cell Seeding : Seed the isolated neutrophils in a suitable multi-well plate (e.g., 96-well) at a density appropriate for your imaging or quantification method.
-
Compound Treatment : Pre-incubate the neutrophils with varying concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 30-60 minutes) at 37°C.
-
NET Induction : Stimulate NET formation by adding a known inducer, such as phorbol 12-myristate 13-acetate (PMA), ionomycin, or a relevant pathogen.[7]
-
Incubation : Incubate the plate for a period sufficient to allow for NET formation (e.g., 2-4 hours).
-
Staining : Fix the cells and stain for NET components. A common method is to stain for extracellular DNA with a cell-impermeable DNA dye (e.g., Sytox Green) and for citrullinated histones (e.g., anti-citrullinated Histone H3 antibody).[11]
-
Quantification : Analyze the extent of NET formation using fluorescence microscopy and quantify the results using image analysis software.
Visualizations
Caption: this compound inhibits PAD4-mediated citrullination and subsequent NET formation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. caymanchem.com [caymanchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting GSK484 Inactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues with GSK484 inactivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound showing lower than expected or no activity in my cell-based assay?
A1: Several factors can contribute to the apparent inactivity of this compound in cellular experiments. Consider the following troubleshooting steps:
-
Calcium Concentration: this compound's potency is highly dependent on calcium levels. It is a more potent inhibitor of peptidylarginine deiminase 4 (PAD4) in low-calcium environments.[1][2][3] Ensure your experimental conditions, particularly the cell culture medium and buffers, are optimized for low calcium concentration to maximize this compound's inhibitory effect.
-
Cell Permeability: While this compound is generally cell-permeable, its intracellular concentration might be a limiting factor.[3][4] Consider optimizing the incubation time and concentration of this compound. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental setup.
-
Compound Integrity and Storage: Verify the integrity and proper storage of your this compound compound. It should be stored at -20°C for long-term stability.[1][5] Improper handling or storage can lead to degradation and loss of activity.
-
Use of a Negative Control: To confirm that the observed effects are specific to PAD4 inhibition, it is crucial to use a negative control compound like GSK106, which is structurally related to this compound but has a significantly higher IC50 for PAD4 (> 100 µM).[2]
-
Off-Target Effects or Complex Biological Responses: In some biological contexts, the inhibition of PAD4 may not produce the expected downstream effect or could lead to complex or unexpected outcomes.[6][7] For instance, in a mouse model of colitis, this compound effectively reduced Neutrophil Extracellular Trap (NET) formation but did not improve inflammatory biomarkers.[7]
Q2: What is the recommended concentration of this compound to use in cellular assays?
A2: The optimal concentration of this compound can vary depending on the cell type, experimental conditions, and the specific biological question being addressed. However, a general recommendation for cellular use is up to 10 µM.[3] It is always advisable to perform a dose-response curve to determine the most effective concentration for your specific experiment.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a hydrochloride salt. For stock solutions, it is soluble in DMSO.[5][8] For long-term storage, the solid compound should be stored at -20°C.[1][5] Stock solutions in DMSO can also be stored at -20°C or -80°C for extended periods.[1] Avoid repeated freeze-thaw cycles.
Q4: Is the activity of this compound reversible?
A4: Yes, this compound is a reversible inhibitor of PAD4.[2][5] This means it binds to the enzyme non-covalently and can dissociate, allowing the enzyme to regain its activity once the inhibitor is removed.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: In Vitro Potency of this compound against PAD4
| Assay Condition | IC50 | Reference |
| Fluorescence polarization binding assay (no Ca2+) | 50 nM | [1][9][10] |
| Fluorescence polarization binding assay (2 mM Ca2+) | 250 nM | [1][10] |
| PAD4 NH3 release inhibition assay (0.2 mM Ca2+) | 50 nM | [11] |
Table 2: Recommended Concentrations for Different Experimental Setups
| Experimental System | Recommended Concentration/Dosage | Reference |
| Cellular Assays (e.g., neutrophils) | Up to 10 µM | [3][10] |
| In Vivo (mouse models) | 4 mg/kg | [1][7][12] |
Experimental Protocols
Key Experiment: In Vitro Inhibition of PAD4 Activity
This protocol is a generalized procedure for assessing the inhibitory activity of this compound on PAD4 in a biochemical assay.
-
Reagents and Materials:
-
Recombinant human PAD4 enzyme
-
This compound and negative control (GSK106)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 50 mM NaCl, 0.5 mM TCEP)
-
Substrate (e.g., N-α-benzoyl-L-arginine ethyl ester - BAEE)
-
Detection reagent for citrullination (e.g., anti-citrullinated histone antibody for ELISA or colorimetric assay for ammonia release)
-
Calcium chloride (CaCl2) solution to adjust calcium concentration
-
-
Procedure:
-
Prepare serial dilutions of this compound and the negative control in DMSO.
-
In a microplate, add the assay buffer with the desired calcium concentration (e.g., low calcium or a specific physiological concentration).
-
Add the diluted this compound or control compound to the wells.
-
Add the recombinant PAD4 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (e.g., BAEE or a histone peptide).
-
Incubate the reaction at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of citrullinated product or ammonia released using a suitable detection method.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action on PAD4.
Caption: Troubleshooting workflow for this compound inactivity.
Caption: Role of this compound in the PAD4-mediated NETosis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (MMV1793192) | PAD4 inhibitor | Probechem Biochemicals [probechem.com]
- 12. Targeted delivery of protein arginine deiminase-4 inhibitors to limit arterial intimal NETosis and preserve endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
Impact of calcium concentration on GSK484 potency
Welcome to the technical support center for GSK484. This resource provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the impact of calcium concentration on the potency of this compound, a selective and reversible inhibitor of Peptidylarginine Deiminase 4 (PAD4).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Peptidylarginine Deiminase 4 (PAD4), a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline.[1][2][3]
Q2: How does calcium concentration affect the potency of this compound?
A2: this compound demonstrates higher potency in the absence of calcium. Its affinity is for the low-calcium conformation of PAD4.[1][3][4][5] In the presence of high calcium concentrations, the potency of this compound is reduced.
Q3: What are the reported IC50 values for this compound against PAD4 at different calcium concentrations?
A3: In the absence of calcium, the IC50 of this compound for PAD4 is approximately 50 nM.[1][3][4][5] In the presence of 2 mM calcium, the IC50 increases to around 250 nM, indicating lower potency.[1][4][5][6]
Q4: Is this compound a reversible or irreversible inhibitor?
A4: this compound is a reversible inhibitor of PAD4.[1][2][3]
Q5: What is the role of PAD4 in biological processes?
A5: PAD4 is involved in various biological processes, including the regulation of gene expression through histone citrullination and the formation of Neutrophil Extracellular Traps (NETs) as part of the innate immune response.[3][4] Dysregulation of PAD4 activity is implicated in several diseases, including autoimmune disorders and cancer.[3][4]
Troubleshooting Guide
Issue: Inconsistent IC50 values for this compound in our in-vitro assays.
Possible Cause 1: Variable Calcium Concentration. The potency of this compound is highly dependent on the calcium concentration in your assay buffer. This compound preferentially binds to the low-calcium form of PAD4.
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Recommendation: Carefully control and report the calcium concentration in your experimental setup. For assays measuring direct binding or enzymatic inhibition, it is crucial to either omit calcium or use a chelator like EGTA for maximal potency, or to standardize to a specific physiological concentration if mimicking in-vivo conditions.
Possible Cause 2: Assay Format. Different assay formats (e.g., direct binding vs. enzymatic activity) may yield different potency values.
-
Recommendation: When measuring enzymatic activity, be aware that calcium is required for PAD4's catalytic function. This creates a scenario where the enzyme is active, but the inhibitor's potency is lower. Clearly state the assay type and conditions in your reports.
Issue: Low efficacy of this compound in cell-based assays.
Possible Cause 1: Intracellular Calcium Levels. The intracellular calcium concentration can influence the conformation of PAD4 and thus the effectiveness of this compound.
-
Recommendation: Consider the calcium signaling status of your cell model. If cells are stimulated in a way that elevates intracellular calcium, the potency of this compound may be reduced.
Possible Cause 2: Cell Permeability. While this compound has been shown to be active in cellular assays, its ability to reach the intracellular target can be a factor.
-
Recommendation: Ensure appropriate controls are in place to confirm target engagement within the cell.
Data Summary
The following table summarizes the quantitative data on this compound potency at different calcium concentrations.
| Calcium Concentration | This compound IC50 vs. PAD4 | Assay Type | Reference |
| 0 mM (Absence of Calcium) | 50 nM | Fluorescence Polarization Binding Assay | [1][4][5] |
| 2 mM | 250 nM | Fluorescence Polarization Binding Assay | [1][4][5] |
| 0.2 mM | Inhibition of citrullination observed | NH3 Release Assay | [1][4][7] |
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay for IC50 Determination
This protocol is adapted from methodologies used to assess the binding of this compound to PAD4.[1][4][6]
Materials:
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Recombinant PAD4 enzyme
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This compound
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Fluorescently labeled tracer (e.g., GSK215)
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Assay Buffer: 100 mM HEPES (pH 8.0), 50 mM NaCl, 5% glycerol, 1 mM CHAPS, 1 mM DTT
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Calcium Chloride (CaCl2) solution
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DMSO
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384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Preparation:
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Add DMSO (as a control) or the this compound serial dilution to the wells. The final DMSO concentration should be consistent across all wells (e.g., 1%).
-
Add the fluorescent tracer to all wells at a final concentration of 10 nM.
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Prepare PAD4 enzyme at a concentration determined by prior Kd binding experiments for each calcium condition.
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Prepare separate assay buffers with varying concentrations of CaCl2 (e.g., 0 mM, 0.2 mM, 2 mM, 10 mM).
-
-
Reaction Initiation: Add the PAD4 enzyme diluted in the respective calcium-containing assay buffer to the wells to start the reaction.
-
Incubation: Incubate the plate for 50 minutes at room temperature, protected from light.
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Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
PAD4 Citrullination Activity Assay (Ammonia Release Assay)
This protocol measures the enzymatic activity of PAD4 by detecting the release of ammonia during the citrullination reaction.[1][4][7]
Materials:
-
Recombinant PAD4 enzyme
-
This compound
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Substrate: Benzoyl-arginine ethyl ester (BAEE)
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Assay Buffer with 0.2 mM CaCl2
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Ammonia detection reagent kit
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96-well plate
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Mixture: In a 96-well plate, combine the PAD4 enzyme, assay buffer containing 0.2 mM CaCl2, and either DMSO (control) or the this compound dilution.
-
Pre-incubation: Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Reaction Initiation: Add the BAEE substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 60 minutes).
-
Ammonia Detection: Stop the reaction and add the ammonia detection reagent according to the manufacturer's instructions.
-
Measurement: Read the absorbance or fluorescence on a plate reader.
-
Data Analysis: Determine the concentration-dependent inhibition of PAD4 activity by this compound.
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. This compound hydrochloride | GTPL8577 | PAD4 Inhibitor | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
GSK484 half-life and pharmacokinetic considerations in mice
Technical Support Center: GSK484 in Mouse Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using this compound, a selective PAD4 inhibitor, in mouse experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose of this compound for in vivo mouse studies?
A1: The most commonly reported dose for this compound in mice is 4 mg/kg, administered daily via intraperitoneal (IP) injection.[1][2][3] However, doses up to 20 mg/kg have been used in some studies. The optimal dose may vary depending on the disease model and experimental endpoint.
Q2: What is the half-life of this compound in mice?
A2: The reported half-life (T½) of this compound in mice is approximately 3.8 ± 1.5 hours.[4] This relatively short half-life suggests that daily administration is likely necessary to maintain optimal pharmacological activity.[4]
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective and reversible inhibitor of peptidylarginine deiminase 4 (PAD4).[5] PAD4 is an enzyme that catalyzes the citrullination of histones, a key step in the formation of neutrophil extracellular traps (NETs).[6] By inhibiting PAD4, this compound blocks the formation of NETs, which are implicated in various inflammatory and autoimmune diseases.[6][7]
Q4: How should I prepare this compound for injection in mice?
A4: this compound is typically dissolved in a vehicle suitable for intraperitoneal injection. A common method involves dissolving this compound in 99.9% ethanol to create a stock solution, which is then further diluted in 0.9% NaCl shortly before injection.[1] Another described vehicle is a mixture of 5% ethanol, 60% PEG-300, and 35% (20% HP-b-CD in water).
Pharmacokinetic Considerations
Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo studies. Below is a summary of the available data in mice.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Half-Life (T½) | 3.8 ± 1.5 hours | [4] |
| Blood Clearance (Clb) | 19 ± 3 ml/min/kg | [4] |
Experimental Protocols
Detailed Methodology for a Pharmacokinetic Study of this compound in Mice
This protocol outlines a typical procedure for determining the pharmacokinetic profile of this compound in mice.
-
Animal Model: C57BL/6 mice are a commonly used strain.[3]
-
Drug Preparation:
-
Administration:
-
Administer this compound to the mice via intraperitoneal (IP) injection.
-
-
Sample Collection:
-
Collect blood samples at various time points post-injection to characterize the absorption, distribution, and elimination phases. Suggested time points could be: 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours.
-
Blood can be collected via retro-orbital sinus or tail vein into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples to isolate this compound.
-
Chromatography: Use a suitable HPLC column (e.g., C18) with a gradient mobile phase (e.g., acetonitrile and water with 0.1% formic acid) for separation.
-
Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific parent and daughter ion transitions for this compound and an internal standard.
-
Quantification: Generate a standard curve using known concentrations of this compound in blank mouse plasma to quantify the concentration in the experimental samples.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, half-life, and clearance from the plasma concentration-time data.
-
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent in vivo efficacy | Suboptimal dosing frequency due to short half-life. | Consider more frequent administration (e.g., twice daily) or a different formulation to extend the exposure, based on the 3.8-hour half-life.[4] |
| Poor solubility/precipitation of this compound in the vehicle. | Ensure the vehicle is properly prepared and that this compound is fully dissolved before injection. Using a vehicle containing solubilizing agents like PEG-300 and HP-b-CD may improve solubility. | |
| High variability in plasma concentrations | Inconsistent IP injection technique. | Ensure consistent delivery into the peritoneal cavity and avoid injection into other tissues. |
| Differences in mouse metabolism. | Use age- and weight-matched mice and ensure consistent housing and diet conditions. | |
| Difficulty in detecting this compound in plasma | Insufficient sensitivity of the analytical method. | Optimize the LC-MS/MS method, including sample extraction, chromatography, and mass spectrometer settings, to achieve a lower limit of quantification. |
| Rapid clearance of the compound. | Ensure that early time points (e.g., within 5-15 minutes) are included in the sample collection schedule. |
Visualizations
Caption: PAD4 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Pharmacokinetic Analysis.
References
- 1. Pharmacological targeting of peptidylarginine deiminase 4 prevents cancer-associated kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted delivery of protein arginine deiminase-4 inhibitors to limit arterial intimal NETosis and preserve endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NET formation is a default epigenetic program controlled by PAD4 in apoptotic neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptidylarginine deiminase 4: a nuclear button triggering neutrophil extracellular traps in inflammatory diseases and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Addressing GSK484 precipitation in aqueous solutions
Welcome to the technical support center for GSK484. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly regarding its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and reversible inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1][2][3] PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues on proteins, such as histones, to citrulline.[4] This post-translational modification, known as citrullination or deimination, plays a crucial role in chromatin decondensation.[4] By inhibiting PAD4, this compound blocks this process, which is implicated in various physiological and pathological events, including the formation of Neutrophil Extracellular Traps (NETs).[1][4][5]
Q2: What are the primary research applications of this compound?
A2: this compound is primarily used to study the role of PAD4 and NETosis in various diseases. Key research areas include autoimmune diseases (like rheumatoid arthritis and lupus), inflammation, cardiovascular diseases, and oncology.[4][6] It is used in both in vitro cell-based assays and in vivo animal models to investigate the therapeutic potential of PAD4 inhibition.[1][7][8]
Q3: What is the recommended concentration of this compound for cellular assays?
A3: The recommended concentration for cellular use is up to 10 µM.[9] However, the optimal concentration will vary depending on the cell type and specific experimental conditions. It is always recommended to perform a dose-response experiment to determine the most effective concentration for your system.
Troubleshooting Guide: Addressing this compound Precipitation
A common challenge encountered when working with this compound is its precipitation in aqueous solutions due to its hydrophobic nature.[10] This guide provides systematic steps to troubleshoot and prevent precipitation issues.
Problem: My this compound solution is cloudy or has visible precipitate.
Step 1: Verify Stock Solution Preparation and Storage
-
Solvent Choice: this compound is soluble in several organic solvents. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used.[1][2][7] Ensure you are using fresh, high-quality, anhydrous DMSO, as absorbed moisture can reduce solubility.[7]
-
Proper Storage: Store stock solutions at -20°C or -80°C to maintain stability.[2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Step 2: Optimize Working Solution Preparation
-
Final DMSO Concentration: When diluting your this compound stock solution into aqueous buffers (e.g., cell culture media, assay buffers), ensure the final concentration of DMSO is kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity and to minimize the risk of precipitation.
-
Method of Dilution: Add the this compound stock solution to your aqueous buffer dropwise while vortexing or stirring gently. This gradual addition can help prevent localized high concentrations that may lead to immediate precipitation.
-
Pre-warming the Buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.[3]
-
Sonication: If precipitation occurs, brief sonication of the solution in a water bath sonicator may help to redissolve the compound.[2]
Step 3: Consider the Aqueous Buffer Composition
-
pH: The pH of your buffer can influence the solubility of small molecules. While specific data on the effect of pH on this compound solubility is limited, it is a factor to consider. If possible, test a range of physiologically relevant pH values for your buffer.
-
Protein Content: The presence of proteins, such as albumin, in your buffer or cell culture medium can sometimes help to stabilize small molecules and prevent precipitation.
-
Co-solvents and Excipients: For challenging in vivo or in vitro formulations, co-solvents and excipients can be used to improve solubility. Formulations including PEG300, Tween-80, or SBE-β-CD have been described for this compound.[2]
Step 4: Filter Sterilization
-
After preparing your final working solution, it is good practice to filter it through a 0.22 µm syringe filter to remove any remaining micro-precipitates before adding it to your cells or assay.[2]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | ~2 mg/mL (warmed) - 10 mg/mL | [1][3] |
| DMSO | 25 mg/mL - 100 mg/mL | [1][2][7] |
| Ethanol | 25 mg/mL - 100 mg/mL | [1][7] |
| DMF | 30 mg/mL | [1] |
Table 2: In Vitro Potency of this compound
| Assay Condition | IC50 | Reference |
| PAD4 Inhibition (no Calcium) | 50 nM | [1][2][3] |
| PAD4 Inhibition (2 mM Calcium) | 250 nM | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 25 mg/mL).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
While gently vortexing the cell culture medium, add the calculated volume of this compound stock solution dropwise.
-
Visually inspect the solution for any signs of precipitation.
-
If the solution is clear, it is ready to be added to your cells. If slight precipitation is observed, you may try brief sonication.
-
For sterile applications, filter the final working solution through a 0.22 µm syringe filter.
Visualizations
Caption: this compound inhibits PAD4-mediated histone citrullination and subsequent NET formation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an inhibitor of peptidyl arginine deiminase 4, increases the radiosensitivity of colorectal cancer and inhibits neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. Targeted delivery of protein arginine deiminase-4 inhibitors to limit arterial intimal NETosis and preserve endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing GSK484 Toxicity in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize GSK484-induced toxicity in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and reversible inhibitor of Peptidylarginine Deiminase 4 (PAD4). PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues on proteins to citrulline. This post-translational modification, known as citrullination or deimination, can alter the structure and function of proteins, thereby influencing various cellular processes including gene regulation, apoptosis, and the formation of Neutrophil Extracellular Traps (NETs).[1][2][3]
Q2: What are the potential causes of this compound toxicity in long-term cell culture?
A2: While this compound is reported to have negligible off-target activity, long-term exposure may lead to cytotoxicity through several mechanisms:[1]
-
On-target effects on cell proliferation and differentiation: PAD4 is involved in the regulation of cell cycle and differentiation.[4] Continuous inhibition of its activity may lead to reduced cell proliferation or altered cellular phenotypes over time. For instance, this compound has been observed to reduce the proliferation of human T cells in vitro.[5]
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Disruption of essential cellular processes: Protein citrullination is a widespread post-translational modification.[6] Long-term inhibition of PAD4 could interfere with critical cellular functions that are dependent on this process.
-
Solvent toxicity: this compound is typically dissolved in solvents like DMSO.[7] High concentrations of the solvent in the culture medium can be toxic to cells, especially in long-term experiments.
-
Compound degradation: Improper storage or handling of this compound can lead to its degradation, potentially generating toxic byproducts.
Q3: What are the typical working concentrations of this compound in cell culture?
A3: The optimal working concentration of this compound is cell-type dependent and should be determined empirically. However, concentrations in the range of 1 µM to 10 µM have been used in various in vitro studies to achieve effective PAD4 inhibition.[1][7][8] It is crucial to perform a dose-response curve to identify the lowest effective concentration for your specific cell line and experimental endpoint to minimize potential toxicity.
Troubleshooting Guides
Issue 1: Increased cell death or reduced cell viability in long-term cultures treated with this compound.
| Possible Cause | Recommended Solution |
| This compound concentration is too high. | Perform a dose-response experiment to determine the IC50 for PAD4 inhibition and the EC50 for cytotoxicity in your specific cell line. Use the lowest concentration that achieves the desired biological effect. |
| Prolonged, continuous exposure. | Consider intermittent dosing schedules (e.g., treat for a period, then culture in inhibitor-free medium) if the experimental design allows. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Cell line sensitivity. | Some cell lines may be inherently more sensitive to PAD4 inhibition. If possible, test this compound in a panel of cell lines to select a more robust model for your studies. |
| Compound degradation. | Prepare fresh working solutions of this compound from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: Altered cell morphology or reduced proliferation rate over time.
| Possible Cause | Recommended Solution |
| On-target effects of PAD4 inhibition. | Monitor cell morphology and proliferation rates closely. Characterize any observed changes to understand the biological impact of long-term PAD4 inhibition in your cell model. |
| Nutrient depletion or waste accumulation. | Maintain a regular media exchange schedule to ensure an optimal culture environment, especially for long-term experiments. |
| Sub-optimal cell culture conditions. | Ensure that other culture parameters such as confluency, passage number, and media composition are optimal and consistent across experiments. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Conditions | Reference |
| IC50 | 50 nM | Binding to low-calcium PAD4 | |
| IC50 | 250 nM | Binding to PAD4 in 2 mM Ca2+ | [9] |
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Application | Concentration Range | Reference |
| Inhibition of NET formation in neutrophils | 1 - 10 µM | [1][8] |
| Inhibition of citrullination in cell lysates | 100 µM | [7] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will not reach confluency during the course of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your complete cell culture medium. It is recommended to test a broad range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and an untreated control.
-
Treatment: Remove the existing medium from the cells and replace it with the prepared this compound dilutions or control media.
-
Incubation: Incubate the plate for the desired duration of your long-term experiment (e.g., 48 hours, 72 hours, or longer with appropriate media changes).
-
MTT Assay:
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the EC50 for cytotoxicity.
Visualizations
Caption: this compound inhibits PAD4-mediated protein citrullination.
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Protein citrullination: inhibition, identification and insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to the Efficacy of GSK484 and Other PAD4 Inhibitors, including GSK199
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of GSK484, a potent and selective peptidylarginine deiminase 4 (PAD4) inhibitor, with its less potent predecessor, GSK199, and other PAD4 inhibitors. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool for their studies in areas such as autoimmune diseases, inflammation, and oncology.
Data Presentation: Quantitative Comparison of PAD4 Inhibitors
The following tables summarize the key quantitative data for this compound and GSK199, focusing on their in vitro potency and in vivo efficacy in a preclinical model of rheumatoid arthritis.
Table 1: In Vitro Potency of PAD4 Inhibitors
| Inhibitor | Target | IC50 (in the presence of 0.2 mM Ca2+) | IC50 (in the absence of Ca2+) | IC50 (in the presence of 2 mM Ca2+) | Mechanism of Action |
| This compound | PAD4 | 50 nM[1] | 50 nM[2] | 250 nM[2] | Reversible, competitive with calcium, preferentially binds to calcium-free PAD4[1] |
| GSK199 | PAD4 | 250 nM[1] | 200 nM | 1 µM | Reversible, competitive with calcium, preferentially binds to calcium-free PAD4[1] |
Table 2: Efficacy of PAD4 Inhibitors in a Murine Collagen-Induced Arthritis (CIA) Model
| Inhibitor | Animal Model | Dosage | Key Findings | Reference |
| This compound | DBA/1J mice | 2 mg/kg (i.p. every 3 days) | Reduced severity of arthritis, decreased expression of MPO, NE, and PAD4 in synovium, and reduced NET formation.[3] | [3] |
| GSK199 | DBA/1J mice | 10 mg/kg and 30 mg/kg (daily) | 30 mg/kg dose led to significant effects on clinical disease activity and histological analyses of synovial inflammation, pannus formation, and cartilage and bone damage.[4][5] Significant decreases in complement C3 deposition were observed at 10 mg/kg.[4][5] | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro PAD4 Enzyme Activity Assay (Ammonia Release Assay)
This assay measures the enzymatic activity of PAD4 by detecting the ammonia released upon the deimination of a substrate, such as benzoyl-arginine ethyl ester (BAEE).
Materials:
-
Recombinant human PAD4 enzyme
-
This compound, GSK199, or other test inhibitors
-
Assay Buffer: 100 mM HEPES, pH 8, 50 mM NaCl, 5% glycerol, 1 mM CHAPS, 1 mM DTT[2]
-
Calcium Chloride (CaCl2) solution
-
Benzoyl-arginine ethyl ester (BAEE) substrate
-
Ammonia detection reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors (e.g., this compound, GSK199) in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
In a 96-well plate, add the assay buffer, recombinant PAD4 enzyme, and the test inhibitor at various concentrations.
-
Add CaCl2 to the desired final concentration (e.g., 0.2 mM or 2 mM).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Initiate the enzymatic reaction by adding the BAEE substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and add the ammonia detection reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Neutrophil Extracellular Trap (NET) Formation Assay (Histone H3 Citrullination Imaging)
This immunofluorescence-based assay quantifies NET formation by detecting citrullinated histone H3 (H3Cit), a key marker of NETosis.
Materials:
-
Isolated primary human or mouse neutrophils
-
This compound, GSK199, or other test inhibitors
-
Stimulating agent (e.g., phorbol 12-myristate 13-acetate (PMA), calcium ionophore A23187, or bacteria)
-
Poly-L-lysine coated coverslips or 96-well imaging plates
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-citrullinated histone H3 (anti-H3Cit)
-
Fluorescently labeled secondary antibody
-
DNA stain (e.g., DAPI or Hoechst)
-
Fluorescence microscope
Procedure:
-
Seed isolated neutrophils onto poly-L-lysine coated coverslips or imaging plates and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test inhibitors (this compound, GSK199) for 30-60 minutes at 37°C.
-
Stimulate the neutrophils with the chosen agent (e.g., PMA) to induce NET formation and incubate for 2-4 hours at 37°C.
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate with the primary anti-H3Cit antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and a DNA stain.
-
Acquire images using a fluorescence microscope.
-
Quantify NET formation by measuring the area of H3Cit-positive extracellular DNA structures relative to the total number of cells.
Mandatory Visualization
PAD4 Signaling Pathway in NETosis
The following diagram illustrates the central role of PAD4 in the formation of Neutrophil Extracellular Traps (NETs), a process implicated in various inflammatory and autoimmune diseases.
Caption: PAD4 activation and its role in Neutrophil Extracellular Trap (NET) formation.
Experimental Workflow for Evaluating PAD4 Inhibitors
This diagram outlines a typical workflow for the preclinical evaluation of PAD4 inhibitors, from initial in vitro screening to in vivo efficacy studies.
Caption: A streamlined workflow for the preclinical evaluation of novel PAD4 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Internalisation of neutrophils extracellular traps by macrophages aggravate rheumatoid arthritis via Rab5a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: GSK484 Versus the Pan-PAD Inhibitor Cl-amidine in NETosis Studies
For researchers, scientists, and drug development professionals, understanding the nuances of tool compounds is critical for robust experimental design and interpretation. This guide provides a comprehensive comparison of GSK484, a selective PAD4 inhibitor, and Cl-amidine, a pan-PAD inhibitor, in the context of Neutrophil Extracellular Trap (NET) formation, or NETosis.
This document summarizes key performance differences, presents supporting quantitative data, and provides detailed experimental protocols to aid in the selection and application of these inhibitors in NETosis research.
Executive Summary
This compound and Cl-amidine are both widely used inhibitors of Peptidylarginine Deiminases (PADs), enzymes crucial for the citrullination of histones, a key event in NETosis. However, their distinct selectivity profiles and mechanisms of action lead to different experimental outcomes and applications. This compound is a highly selective and reversible inhibitor of PAD4, the primary PAD isoform implicated in NETosis. In contrast, Cl-amidine is an irreversible pan-PAD inhibitor, affecting multiple PAD isoforms with similar potency. This lack of specificity can complicate the interpretation of results, as it does not exclusively target PAD4-mediated processes.
Performance Comparison: this compound vs. Cl-amidine
The following tables summarize the quantitative data on the inhibitory activities of this compound and Cl-amidine against PAD enzymes and their efficacy in inhibiting NETosis.
| Inhibitor | Target(s) | IC50 (PAD4) | IC50 (Other PADs) | Mechanism of Action | Selectivity |
| This compound | PAD4 | ~50 nM (low Ca2+)[1][2][3], ~250 nM (high Ca2+)[1] | Selective for PAD4 over PAD1-3[3][4] | Reversible[1][2][3] | High |
| Cl-amidine | Pan-PAD | ~5.9 µM[5][6][7] | PAD1: ~0.8 µM, PAD3: ~6.2 µM[5][6][7] | Irreversible[5] | Low |
| Study Focus | Inhibitor | Concentration | Stimulus | Model | Effect on NETosis | Reference |
| NET Formation | This compound | 10 µM | Ionomycin | Mouse Neutrophils | Complete inhibition | [4] |
| NET Formation | This compound | 10 µM | Ionomycin | Human Neutrophils | Partial inhibition | [4] |
| NET Formation | Cl-amidine | 200 µM | PMA | Human Neutrophils | Complete inhibition | [8] |
| Histone Citrullination | This compound | 100 µM | - | HEK293 cell lysates | Inhibition of PAD4-mediated citrullination | [4] |
| Histone Citrullination | Cl-amidine | 200 µM | - | HEK293 cell lysates | Inhibition of PAD-mediated citrullination | [4] |
| Sepsis Model | Cl-amidine | 50 mg/kg | CLP | Murine | Improved survival, reduced NET formation | [9] |
| Colitis Model | This compound | 4 mg/kg | DSS | Murine | Diminished NETs in colon mucosa | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison. Researchers should refer to the specific publications for fine-tuned details.
Human Neutrophil Isolation
-
Source: Human peripheral blood.
-
Method: Dextran density gradient centrifugation followed by Ficoll-Paque separation to isolate polymorphonuclear leukocytes. Erythrocytes are lysed using a hypotonic saline solution.
-
Purity Check: Neutrophil purity should be >90-95% as assessed by flow cytometry or cytospin analysis.
NETosis Induction
-
Cell Seeding: Plate isolated neutrophils (e.g., 3.5 x 10^5 cells/mL) in appropriate culture plates (e.g., 384-well microtiter plates for high-content imaging).
-
Inhibitor Pre-treatment: Pre-incubate neutrophils with this compound, Cl-amidine, or vehicle control (e.g., DMSO) for a specified time (e.g., 30-45 minutes) at 37°C and 5% CO2.
-
Stimulation: Induce NETosis by adding a stimulus such as:
-
Calcium Ionophore (e.g., Ionomycin): Typically 1-2 µM for 45-60 minutes.
-
Phorbol 12-myristate 13-acetate (PMA): A common concentration is 20 nM.
-
Staphylococcus aureus: At a multiplicity of infection (MOI) of 10 for 90 minutes.[4]
-
Quantification of NETosis
a) Immunofluorescence Microscopy:
-
Fixation and Permeabilization: Fix cells with paraformaldehyde (e.g., 1.3%) and permeabilize with a detergent like Triton X-100 (e.g., 2% in PBS).
-
Blocking: Block non-specific antibody binding with a solution like 2% BSA in PBST.
-
Staining:
-
Primary Antibody: Incubate with an antibody against citrullinated histone H3 (H3Cit).
-
Secondary Antibody: Use a fluorescently labeled secondary antibody.
-
DNA Staining: Counterstain with a DNA dye such as Hoechst 33342.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify NET-forming cells, identified by the colocalization of H3Cit staining with decondensed, extracellular DNA.
b) DNA Quantification Assay:
-
Plate-based Assay: Perform NETosis induction in a multi-well plate.
-
DNA Dye Addition: Add a cell-impermeable DNA-binding dye (e.g., Sytox Green) that fluoresces upon binding to extracellular DNA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. An increase in fluorescence correlates with the amount of extracellular DNA released during NETosis.
Histone Citrullination Assay in Cell Lysates
-
Cell Lysate Preparation: Prepare lysates from cells overexpressing specific PAD isozymes (e.g., HEK293 cells).
-
Inhibitor Incubation: Pre-incubate the lysates with this compound, Cl-amidine, or vehicle control.
-
Citrullination Reaction: Initiate the reaction by adding calcium (e.g., 2 mM) and incubate at 37°C.
-
Detection:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-modified citrulline antibody.
-
Chemical Modification: Alternatively, chemically modify citrullinated proteins before detection with a specific antibody.
-
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Peptidylarginine Deiminase Inhibitor Suppresses Neutrophil Extracellular Trap Formation and MPO-ANCA Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
Validating GSK484's On-Target Effects Through PAD4 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of GSK484, a selective PAD4 inhibitor, with the phenotype of Peptidylarginine Deiminase 4 (PAD4) knockout (KO) models. The data presented herein supports the validation of this compound's on-target effects by demonstrating that its pharmacological action in wild-type models phenocopies the genetic deletion of PAD4. This is primarily illustrated through the inhibition of Neutrophil Extracellular Trap (NET) formation, a key process in various inflammatory and autoimmune diseases.
Comparative Analysis of this compound and PAD4 Knockout Models
The on-target activity of this compound is validated by comparing its effects on wild-type (WT) cells and animals to the characteristics observed in PAD4 knockout counterparts. The fundamental principle is that if this compound's mechanism of action is indeed the specific inhibition of PAD4, its administration to WT subjects should replicate the phenotype of subjects with a genetic deletion of PAD4.
In Vitro Evidence: Inhibition of Neutrophil Extracellular Trap (NET) Formation
Neutrophil Extracellular Traps (NETs) are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. The formation of NETs, or NETosis, is critically dependent on the enzymatic activity of PAD4, which citrullinates histones, leading to chromatin decondensation.
A key study demonstrated that this compound potently inhibits NET formation in mouse neutrophils stimulated with ionomycin.[1] This effect is characterized by a significant reduction in histone H3 citrullination and the subsequent release of extracellular DNA.[1] In parallel, studies on neutrophils isolated from PAD4 knockout mice have shown a complete lack of NET formation in response to various stimuli.[2][3] This congruence between the pharmacological inhibition by this compound and the genetic deletion of PAD4 provides strong evidence for this compound's on-target effect.
Table 1: Comparison of In Vitro NET Formation
| Condition | Metric | Wild-Type (WT) | WT + this compound | PAD4 Knockout (KO) |
| Ionomycin-Stimulated Mouse Neutrophils | % Hypercitrullinated H3+ Neutrophils | ~55% | ~5% | Not Reported (expected to be baseline) |
| % NET-forming Neutrophils | ~40% | ~5% | No NETs observed | |
| LPS-Stimulated Mouse Neutrophils | Histone H3 Citrullination | Induced | Not Reported | Not Detected |
| NET Formation | Induced | Not Reported | Absent |
In Vivo Evidence: Amelioration of Disease Models
The on-target effects of this compound are further substantiated in various animal models of inflammatory diseases. While direct head-to-head comparisons of this compound in WT versus PAD4 KO mice within the same study are not extensively published, parallel studies in similar disease models demonstrate a remarkable overlap in the therapeutic benefits of pharmacological PAD4 inhibition and genetic PAD4 deletion.
Experimental Colitis
In a dextran sodium sulfate (DSS)-induced colitis model in mice, administration of this compound significantly diminished the density of NETs in the colonic mucosa.[4] Although this reduction in NETs did not translate to a significant improvement in all inflammatory markers in this particular study, it demonstrated target engagement in vivo.[4] In a separate study, PAD4 knockout mice were shown to be protected from severe colitis, suggesting that the absence of PAD4 activity is beneficial in this model.
Table 2: Comparison in Experimental Colitis Model
| Model | Treatment/Genotype | Key Findings |
| DSS-induced Colitis in WT Mice | This compound (4 mg/kg, i.p.) | Significantly diminished NET density in the colonic mucosa.[4] |
| DSS-induced Colitis | PAD4 Knockout Mice | Protected from severe colitis. |
Myocardial Infarction
In a murine model of myocardial infarction (MI), treatment with this compound resulted in a significant reduction in infarct size and improved cardiac function. These beneficial effects were associated with decreased neutrophil infiltration and NET formation in the ischemic heart tissue. Similarly, PAD4 knockout mice subjected to MI exhibited reduced infarct sizes and improved cardiac function compared to their wild-type counterparts. This suggests that the cardioprotective effects of this compound are mediated through the inhibition of PAD4.
Table 3: Comparison in Myocardial Infarction Model
| Model | Treatment/Genotype | Key Findings |
| Myocardial Infarction in WT Mice | This compound (10 mg/kg, i.p.) | Reduced infarct size, improved cardiac function, decreased neutrophil infiltration and NET formation. |
| Myocardial Infarction | PAD4 Knockout Mice | Reduced infarct size and improved cardiac function. |
Experimental Protocols
In Vitro NETosis Assay in Mouse Neutrophils
Objective: To quantify the effect of this compound on NET formation in isolated mouse neutrophils.
Materials:
-
Bone marrow from wild-type mice
-
This compound
-
Ionomycin
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Anti-Citrullinated Histone H3 (CitH3) antibody
-
DNA stain (e.g., Hoechst 33342 or Sytox Green)
-
Fluorescence microscope or plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from the bone marrow of wild-type mice using a density gradient centrifugation method.
-
Cell Culture: Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with 2% FBS.
-
Treatment: Pre-incubate the neutrophils with this compound (e.g., 10 µM) or vehicle control for 30 minutes at 37°C.
-
Stimulation: Stimulate the neutrophils with a NET-inducing agent, such as ionomycin (e.g., 4 µM), for 2-4 hours at 37°C.
-
Staining:
-
For immunofluorescence microscopy: Fix the cells, permeabilize, and stain with an anti-CitH3 antibody followed by a fluorescently labeled secondary antibody. Counterstain the DNA with Hoechst 33342.
-
For plate-based quantification of extracellular DNA: Add a cell-impermeable DNA dye like Sytox Green to the wells and measure fluorescence.
-
-
Quantification:
-
Microscopy: Capture images and quantify the percentage of NET-forming cells (cells with decondensed, extracellular DNA co-localizing with CitH3).
-
Plate reader: Measure the fluorescence intensity as an indicator of extracellular DNA release.
-
Immunohistochemistry for Citrullinated Histone H3 in Tissue Sections
Objective: To detect and quantify citrullinated histone H3, a marker of PAD4 activity and NETosis, in tissue sections from disease models.
Materials:
-
Paraffin-embedded tissue sections (e.g., colon or heart)
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Primary antibody: anti-Citrullinated Histone H3 (CitH3)
-
Secondary antibody (e.g., HRP-conjugated or fluorescently-labeled)
-
DAB substrate kit (for HRP) or mounting medium with DAPI (for fluorescence)
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.
-
Blocking: Block non-specific antibody binding with a suitable blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the sections with the anti-CitH3 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with the appropriate secondary antibody.
-
Detection:
-
For chromogenic detection: Incubate with DAB substrate until the desired stain intensity develops.
-
For fluorescent detection: Mount the coverslips with a mounting medium containing DAPI.
-
-
Imaging and Analysis: Acquire images using a microscope and quantify the area of positive staining for CitH3.
Visualizations
Caption: PAD4 signaling pathway in NETosis and points of intervention.
References
- 1. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAD4 is not essential for disease in the K/BxN murine autoantibody-mediated model of arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAD4 is essential for antibacterial innate immunity mediated by neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of GSK484: A Comparative Guide to Alternative NETosis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Neutrophil Extracellular Traps (NETs) are web-like structures composed of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens. However, excessive NET formation (NETosis) is implicated in the pathophysiology of various inflammatory, autoimmune, and thrombotic diseases. Consequently, the inhibition of NETosis has emerged as a promising therapeutic strategy. GSK484, a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4), a key enzyme in NETosis, has been a valuable tool in studying the role of NETs. This guide provides a comparative analysis of this compound with other NETosis inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.
Comparative Analysis of NETosis Inhibitors
The following table summarizes the key characteristics and reported efficacy of this compound and a selection of alternative NETosis inhibitors. These inhibitors target different stages of the NETosis pathway, from the enzymatic activity required for chromatin decondensation to the structural components of NETs themselves.
| Inhibitor | Target | Mechanism of Action | Reported IC50/EC50 | Selectivity | Key Findings & References |
| This compound | PAD4 | Reversible inhibitor of PAD4, preventing histone citrullination.[1] | IC50 = 50 nM[1][2] | Selective for PAD4 over PAD1-3.[1] | Effectively blocks NET formation in both mouse and human neutrophils.[1] Used in various in vivo models to study the role of PAD4-dependent NETosis.[3][4] |
| Cl-amidine | Pan-PAD | Irreversible pan-PAD inhibitor, targeting multiple PAD isotypes. | IC50 ≈ 5.9 µM for human PAD4[5] | Non-selective | Abrogates NET formation in vitro and in vivo.[6][7][8] Due to its broader specificity, it may have effects beyond PAD4 inhibition. |
| Gilteritinib | PAD4 | Repurposed FDA-approved drug identified as a potent PAD4 inhibitor. | Not explicitly reported in the provided search results. | Potent PAD4 inhibitor.[9] | Effectively reduces NET formation in human and murine neutrophils in vitro.[9] Offers a potential therapeutic strategy by blocking NETosis at its origin.[9] |
| AZD3241 | Myeloperoxidase (MPO) | Irreversible inhibitor of MPO, an enzyme involved in ROS production and chromatin decondensation. | IC50 ≈ 1.2 µM[10] | Potent MPO inhibitor. | Reduces NET formation in experimental models of colitis.[3][10] Targets a different pathway than PAD4 inhibitors. |
| AFM32a | PAD2 | Potent and selective inhibitor of PAD2. | EC50 = 8.3 µM (in HEK293/PAD2 cells)[11] | 95-fold selective for PAD2 over PAD4.[11][12] | Reduces NETosis and improves survival in a mouse model of endotoxic shock, suggesting a distinct role for PAD2 in some inflammatory conditions.[13][14] |
| rhDNase (dornase alfa) | Extracellular DNA | Recombinant human deoxyribonuclease I that degrades the DNA backbone of NETs. | Not applicable (enzymatic degradation) | Specific for DNA | Degrades existing NETs rather than inhibiting their formation.[11] Improves clinical outcomes in a COVID-19 model without affecting T cell responses, unlike this compound.[11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are representative protocols for inducing and quantifying NETosis, commonly employed in studies evaluating inhibitors like this compound.
Induction of NETosis in vitro
-
Objective: To stimulate neutrophils to undergo NETosis for subsequent analysis.
-
Materials:
-
Isolated human or mouse neutrophils.
-
Phorbol 12-myristate 13-acetate (PMA) or Ionomycin.
-
Culture medium (e.g., RPMI).
-
NETosis inhibitor of interest (e.g., this compound).
-
-
Protocol:
-
Isolate neutrophils from fresh blood or bone marrow using standard protocols.
-
Resuspend neutrophils in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with the desired concentration of the NETosis inhibitor (e.g., 10 µM this compound) or vehicle control for 30-60 minutes at 37°C.
-
Stimulate NETosis by adding a known inducer, such as PMA (e.g., 20-100 nM) or Ionomycin (e.g., 1-4 µM).[15][16][17][18]
-
Incubate the cells for 2-4 hours at 37°C and 5% CO2.
-
Quantification of NETosis using SYTOX Green
-
Objective: To quantify the amount of extracellular DNA released during NETosis.
-
Materials:
-
NETosis induction setup (from Protocol 1).
-
SYTOX Green nucleic acid stain.
-
Plate reader with fluorescence detection.
-
-
Protocol:
-
Following the incubation period for NETosis induction, add SYTOX Green to each well at a final concentration of ~200 nM.[18]
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~488 nm excitation, ~523 nm emission).[4][19]
-
The increase in fluorescence intensity correlates with the amount of extracellular DNA and thus, NETosis.[20]
-
Visualization of NETs by Immunofluorescence
-
Objective: To visualize the components of NETs, such as DNA, citrullinated histones, and MPO.
-
Materials:
-
Neutrophils cultured on coverslips.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibodies (e.g., anti-citrullinated Histone H3, anti-MPO).
-
Fluorescently labeled secondary antibodies.
-
DAPI or Hoechst for DNA staining.
-
Fluorescence microscope.
-
-
Protocol:
-
After NETosis induction on coverslips, gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with 5% BSA for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain with DAPI or Hoechst to visualize DNA.
-
Mount the coverslips and visualize using a fluorescence microscope.[13][21][22]
-
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular pathways is essential for interpreting the effects of different NETosis inhibitors. The following diagrams, generated using the DOT language, illustrate key signaling cascades and experimental workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Receptor-Mediated NETosis on Neutrophils [frontiersin.org]
- 3. Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Netosis with PAD Inhibitor Attenuates Endotoxin Shock Induced Systemic Inflammation [mdpi.com]
- 6. Peptidylarginine Deiminase Inhibitor Suppresses Neutrophil Extracellular Trap Formation and MPO-ANCA Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Neutrophil Extracellular Traps Formation by Cl-Amidine Alleviates Lipopolysaccharide-Induced Endometritis and Uterine Tissue Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Synthetic Myeloperoxidase Inhibitor AZD3241 Ameliorates Dextran Sodium Sulfate Stimulated Experimental Colitis [frontiersin.org]
- 11. PAD2 inhibitor 32a (AFM32a) | PAD2 inhibitor | Probechem Biochemicals [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Immunofluorescence Imaging of Neutrophil Extracellular Traps in Human and Mouse Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of PAD2 Improves Survival in a Mouse Model of Lethal LPS-induced Endotoxic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro induction of NETosis: Comprehensive live imaging comparison and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stages of NETosis Development upon Stimulation of Neutrophils with Activators of Different Types - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diverse stimuli engage different neutrophil extracellular trap pathways | eLife [elifesciences.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of NET formation in vitro and in vivo by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immunofluorescence Imaging of Neutrophil Extracellular Traps in Human and Mouse Tissues [jove.com]
- 22. researchgate.net [researchgate.net]
GSK484 Efficacy: A Comparative Analysis in Low-Calcium vs. High-Calcium Environments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of GSK484, a selective and reversible PAD4 inhibitor, under low- and high-calcium conditions. The data presented is compiled from published research to aid in the objective assessment of its performance.
Executive Summary
This compound demonstrates a notable preference for inhibiting the low-calcium form of peptidylarginine deiminase 4 (PAD4). Experimental data reveals a significant decrease in its inhibitory potency as calcium concentrations rise. This characteristic distinguishes it from other PAD inhibitors and is a critical consideration for its application in research and potential therapeutic development.
Data Presentation: this compound Potency in Varying Calcium Concentrations
The inhibitory activity of this compound on PAD4 is quantitatively measured by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of this compound and a related compound, GSK199, in the absence and presence of calcium.
| Compound | Calcium Concentration | IC50 |
| This compound | 0 mM (Low-Calcium) | 50 nM[1][2][3][4][5] |
| 2 mM (High-Calcium) | 250 nM[1][2] | |
| GSK199 | 0 mM (Low-Calcium) | 200 nM[2] |
| 2 mM (High-Calcium) | 1 µM[2] |
Key Observation : this compound is five times more potent in a low-calcium environment compared to a high-calcium environment.[1][2] This suggests that this compound preferentially binds to the calcium-deficient form of the PAD4 enzyme.[2][3][6]
Signaling Pathway and Mechanism of Action
PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, most notably histones.[3] This process, known as citrullination or deimination, plays a crucial role in chromatin decondensation, leading to the formation of neutrophil extracellular traps (NETs).[3] this compound acts as a reversible inhibitor of PAD4, and its binding preference for the low-calcium state of the enzyme suggests a mixed mode of inhibition.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
Comparative Analysis of GSK484 and JBI-589 as PAD4 Inhibitors: A Guide for Researchers
An objective comparison of the biochemical, cellular, and in vivo activities of two prominent peptidylarginine deiminase 4 (PAD4) inhibitors, GSK484 and JBI-589, supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Peptidylarginine deiminase 4 (PAD4) has emerged as a critical enzyme in various physiological and pathological processes, including gene regulation, inflammation, and the formation of neutrophil extracellular traps (NETs).[1][2] Its role in diseases such as rheumatoid arthritis, cancer, and lupus has made it an attractive therapeutic target.[3][4][5] This guide provides a comparative analysis of two widely used small molecule inhibitors of PAD4: this compound and JBI-589.
Biochemical and Cellular Activity
Both this compound and JBI-589 are potent inhibitors of PAD4, but they exhibit differences in their reported potency and mechanism of action. This compound is a reversible inhibitor that preferentially binds to the low-calcium form of PAD4.[6][7][8] In contrast, JBI-589 is a non-covalent, isoform-selective inhibitor.[9]
| Parameter | This compound | JBI-589 | Reference |
| Target | Peptidylarginine deiminase 4 (PAD4) | Peptidylarginine deiminase 4 (PAD4) | [3][4] |
| Mechanism of Action | Reversible, binds to low-calcium form of PAD4 | Non-covalent, isoform-selective | [6][7][9] |
| IC50 (PAD4) | 50 nM (in the absence of Ca2+), 250 nM (in the presence of 2 mM Ca2+) | 0.122 µM (122 nM) | [1][6][10][11] |
| Selectivity | Selective for PAD4 over PAD1-3 | Selective for PAD4 over PAD1, PAD2, PAD3, and PAD6 (at 30 µM) | [1][6][11] |
| Cellular Activity | Inhibits citrullination of PAD4 target proteins in human neutrophils; Inhibits NET formation in mouse and human neutrophils. | Inhibits calcium-induced histone H3 citrullination and NET formation in isolated human neutrophils (at 10 µM); Reduces CXCR2 expression and blocks neutrophil chemotaxis. | [6][9][11][12][13] |
In Vivo Efficacy and Pharmacokinetics
Both inhibitors have demonstrated efficacy in various mouse models, highlighting their potential for in vivo studies.
| Parameter | This compound | JBI-589 | Reference |
| In Vivo Models | Cancer-associated kidney injury, experimental colitis | Lung and colon cancer, arthritis | [9][11][12][14][15] |
| Reported Effects | Suppresses tumor-induced NETosis; Reverts signs of kidney dysfunction in tumor-bearing mice. | Reduces primary tumor growth and lung metastases; Enhances the effect of immune checkpoint inhibitors; Reduces joint inflammation and erosion in an arthritis model. | [9][11][12][13][15] |
| Administration Route | Intraperitoneal (IP) | Oral gavage | [12][16] |
| Dosage (example) | 4 mg/kg daily | 50 mg/kg, twice a day | [10][12] |
| Pharmacokinetics | Favorable pharmacokinetic profiles in mouse and rat with low-moderate clearance. Half-life (T1/2) of 3.8 ± 1.5 h in mice. | Orally bioavailable with good ADME properties. Half-life (T1/2) of 6.3 h (oral) and 8.0 h (intravenous) in mice. | [1][6][14] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays commonly used to evaluate PAD4 inhibitors.
PAD4 Enzyme Activity Assay (Ammonia Release Assay)
This assay quantifies the enzymatic activity of PAD4 by measuring the release of ammonia, a byproduct of the citrullination reaction.
Methodology:
-
Recombinant human PAD4 enzyme is incubated with the test inhibitor (e.g., JBI-589) at various concentrations.
-
The reaction is initiated by the addition of a substrate, such as benzoyl-L-arginine ethyl ester (BAEE).
-
The reaction is allowed to proceed at 37°C for a specified time.
-
The amount of ammonia produced is quantified using a colorimetric assay, such as the Berthelot-indophenol reaction.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[1]
Histone H3 Citrullination Assay (in vitro)
This assay assesses the ability of an inhibitor to block the citrullination of a key PAD4 substrate, histone H3, in a cellular context.
Methodology:
-
Human neutrophils are isolated from peripheral blood.
-
The neutrophils are pre-incubated with the test inhibitor (e.g., JBI-589 at 10 µM) for a specified time.[11]
-
Citrullination is induced by stimulating the cells with a calcium ionophore (e.g., 25 µM calcium ion carrier).[1]
-
After incubation, the cells are lysed, and total protein is extracted.
-
The level of citrullinated histone H3 (H3Cit) is determined by Western blotting or ELISA using an antibody specific for citrullinated H3.
-
The EC50 value can be determined by measuring the dose-dependent inhibition of H3 citrullination.[1]
Neutrophil Extracellular Trap (NET) Formation Assay
This assay visualizes and quantifies the formation of NETs, which are web-like structures of DNA, histones, and granular proteins released by neutrophils.
Methodology:
-
Isolated neutrophils are seeded on a suitable surface (e.g., glass coverslips).
-
The cells are pre-treated with the PAD4 inhibitor (e.g., this compound).
-
NET formation is induced with a stimulant such as phorbol 12-myristate 13-acetate (PMA) or a calcium ionophore.
-
After incubation, the cells are fixed and stained with fluorescent dyes to visualize DNA (e.g., DAPI or Hoechst) and NET-associated proteins like citrullinated histone H3 or neutrophil elastase.
-
NETs are visualized and quantified using fluorescence microscopy.
Visualizations
Signaling Pathway of PAD4 in Neutrophil Migration and NETosis
The following diagram illustrates the central role of PAD4 in neutrophil function, which is a key target of both this compound and JBI-589.
Caption: PAD4 activation and its downstream effects in neutrophils.
Experimental Workflow for Evaluating PAD4 Inhibitors
This diagram outlines a typical workflow for the preclinical evaluation of PAD4 inhibitors.
Caption: Preclinical evaluation workflow for PAD4 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. JBI-589 - Wikipedia [en.wikipedia.org]
- 5. JCI Insight - Peptidylarginine deiminases 2 and 4 modulate innate and adaptive immune responses in TLR-7–dependent lupus [insight.jci.org]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | Structural Genomics Consortium [thesgc.org]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. A novel selective inhibitor JBI-589 targets PAD4-mediated neutrophil migration to suppress tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Selective Inhibitor JBI-589 Targets PAD4-Mediated Neutrophil Migration to Suppress Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological targeting of peptidylarginine deiminase 4 prevents cancer-associated kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
GSK484: A Potent and Selective PAD4 Inhibitor for Research and Drug Discovery
A comprehensive assessment of GSK484's selectivity for Peptidylarginine Deiminase 4 (PAD4) over other PAD isozymes (PAD1, PAD2, and PAD3), supported by experimental data and detailed protocols.
This compound has emerged as a critical tool for researchers investigating the physiological and pathological roles of protein citrullination. This potent and reversible inhibitor demonstrates remarkable selectivity for PAD4, an enzyme implicated in a range of inflammatory diseases and cancers. This guide provides a detailed comparison of this compound's inhibitory activity across the PAD enzyme family, presenting key quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Quantitative Assessment of this compound Selectivity
The inhibitory potency of this compound against PAD isozymes has been determined through various biochemical and cellular assays. The following table summarizes the key inhibition constants (IC50 and Ki) for this compound against PAD1, PAD2, PAD3, and PAD4.
| Isozyme | IC50 (nM) | Ki (µM) | Calcium Dependence |
| PAD1 | >10,000 | 108 | - |
| PAD2 | >10,000 | 107 | - |
| PAD3 | >10,000 | 2090 | - |
| PAD4 | 50 (in the absence of Ca2+)[1] | 6.8 | Potency is higher in the absence of calcium.[1] |
| 250 (in the presence of 2 mM Ca2+)[1] | 65 |
The data clearly illustrates the high selectivity of this compound for PAD4. With an IC50 value in the nanomolar range for PAD4, its activity against PAD1, PAD2, and PAD3 is significantly lower, with Ki values in the micromolar range. One study highlights that this compound is over 35 times more selective for PAD4 than for other PAD isozymes.[2] This selectivity is crucial for dissecting the specific functions of PAD4 in complex biological systems.
Experimental Protocols
The determination of this compound's selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for the key assays cited.
Fluorescence Polarization (FP) Binding Assay for IC50 Determination
This assay measures the binding affinity of this compound to PAD4.
-
Principle: The assay is based on the change in polarization of fluorescently labeled tracer molecules upon binding to the target protein.
-
Procedure:
-
Recombinant human PAD4 enzyme is incubated with a fluorescently labeled tracer.
-
Serial dilutions of this compound are added to the enzyme-tracer mixture.
-
The mixture is incubated to reach binding equilibrium.
-
The fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
-
-
Calcium Dependence: The assay is performed in the presence and absence of calcium to assess the inhibitor's preference for different enzyme conformations.
Ammonia Release Assay for Functional Inhibition
This assay measures the enzymatic activity of PADs by detecting the release of ammonia, a byproduct of the citrullination reaction.
-
Principle: The amount of ammonia produced is proportional to the enzyme's catalytic activity.
-
Procedure:
-
Recombinant PAD enzyme is pre-incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of a substrate, such as benzoyl-L-arginine ethyl ester (BAEE).
-
The reaction is stopped after a defined period.
-
The amount of ammonia released is quantified using a colorimetric or fluorometric method.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell-Based Citrullination Assay
This assay evaluates the ability of this compound to inhibit PAD activity within a cellular context.
-
Principle: Measures the level of protein citrullination in cells overexpressing a specific PAD isozyme.
-
Procedure:
-
HEK293 cells are engineered to stably overexpress individual FLAG-tagged PAD isozymes (PAD1, PAD2, PAD3, or PAD4).
-
The cells are treated with different concentrations of this compound.
-
Cell lysates are prepared, and the level of citrullinated proteins is determined by Western blotting using an anti-citrulline antibody.
-
The inhibition of citrullination is quantified relative to untreated control cells.
-
Visualizing the Context: Signaling Pathways and Experimental Workflow
To further aid in the understanding of this compound's application, the following diagrams, generated using the DOT language, illustrate the PAD4 signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
Caption: Simplified signaling pathway of PAD4 activation and its role in Neutrophil Extracellular Trap (NET) formation.
Caption: General experimental workflow for determining the selectivity of this compound against PAD isozymes.
References
GSK484's Therapeutic Efficacy in Animal Models: A Comparative In Vivo Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic effects of GSK484, a selective inhibitor of Peptidylarginine Deiminase 4 (PAD4), in relevant animal models of inflammatory diseases. Its performance is compared with alternative therapeutic agents, supported by experimental data, detailed protocols, and pathway visualizations to facilitate informed research and development decisions.
Executive Summary
This compound has demonstrated significant efficacy in reducing disease severity in preclinical animal models of inflammatory bowel disease and rheumatoid arthritis. By inhibiting PAD4, a key enzyme in the formation of neutrophil extracellular traps (NETs), this compound effectively targets a crucial pathological mechanism in these conditions. This guide presents a comparative analysis of this compound's effects against other therapeutic modalities, offering a comprehensive overview of its potential as a therapeutic agent.
Comparison of In Vivo Efficacy: this compound vs. Alternatives
Inflammatory Bowel Disease (IBD): Experimental Colitis Model
In the dextran sulfate sodium (DSS)-induced colitis model in mice, a well-established model for IBD, this compound has been shown to significantly reduce the density of NETs in the colonic mucosa. However, its effect on broader inflammatory markers and disease activity has been shown to be limited in some studies. A direct comparison with AZD3241, a myeloperoxidase (MPO) inhibitor, provides valuable insights into their distinct mechanisms and therapeutic potential.
| Parameter | Control (DSS alone) | This compound (4 mg/kg) | AZD3241 (30 mg/kg) | This compound + AZD3241 |
| NET Density in Colonic Mucosa | Significantly Increased | Significantly Diminished (similar to control)[1] | Trended to Decrease (not significant)[1] | Trended to Decrease (not significant)[1] |
| Disease Activity Index (DAI) | High | Limited Improvement[1][2][3] | Limited Improvement[1] | Limited Improvement[1] |
| Colon Histoarchitectural Damage | Severe | Not Recovered[1][3] | Not Recovered[1] | Not Recovered[1] |
| Goblet Cell Loss | Significant | Not Reduced[1][3] | - | - |
| Inflammatory Markers (e.g., IL-1β) | Trend to Increase | Diminished the marginal increase[1] | Diminished the marginal increase[1] | Diminished the marginal increase[1] |
| Neutrophil Recruitment (Fecal Calprotectin) | Significantly Higher | Not Alleviated[1] | Not Alleviated[1] | - |
Rheumatoid Arthritis (RA): Collagen-Induced Arthritis (CIA) Model
The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model for rheumatoid arthritis. While direct comparative data for this compound is emerging, studies on other selective PAD4 inhibitors like GSK199 and JBI-589 provide a strong basis for evaluating the therapeutic potential of this class of drugs. These inhibitors have demonstrated the ability to reduce arthritis severity, synovial inflammation, and bone erosion.
| Parameter | Control (CIA) | GSK199 (30 mg/kg) | JBI-589 (once daily) |
| Arthritis Severity (Clinical Score) | High | Significant Reduction[4] | Significant Reduction (early period)[5] |
| Synovial Inflammation | Severe | Significant Reduction[4] | Reduced Neutrophil Infiltration[5] |
| Pannus Formation | Present | Significant Reduction[4] | - |
| Cartilage and Bone Damage | Severe | Significant Reduction[4] | Prevention of Myocardial Hypertrophy[5] |
| Complement C3 Deposition | High | Significant Decrease[4] | - |
| Anti-Citrullinated Protein Antibodies (ACPA) | Elevated | Reduction in a subset[4] | - |
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is used to induce acute or chronic colitis in mice, mimicking aspects of human ulcerative colitis.
-
Animal Model: Male C57BL/6 mice, 8-12 weeks old.
-
Induction of Colitis: Administer 2% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water ad libitum for 7-9 days.[6][7]
-
Treatment Protocol:
-
Assessment of Colitis:
-
Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and rectal bleeding.[1][2][3]
-
Histological Analysis: At the end of the study, collect colon tissue for histological examination of inflammation, crypt damage, and goblet cell depletion.
-
Biomarker Analysis: Measure NET density (e.g., by staining for citrullinated histone H3), MPO activity, and cytokine levels (e.g., IL-1β, IL-6) in colon tissue homogenates. Fecal calprotectin can be measured to assess neutrophil infiltration.[1]
-
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used autoimmune model that recapitulates many features of human rheumatoid arthritis.
-
Animal Model: DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA) and inject intradermally.[8]
-
-
Treatment Protocol:
-
Assessment of Arthritis:
-
Clinical Scoring: Visually score the severity of arthritis in each paw based on swelling and redness.
-
Histological Analysis: At the end of the study, collect joint tissue for histological examination of synovial inflammation, pannus formation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Measure serum levels of anti-collagen antibodies, inflammatory cytokines (e.g., TNF-α, IL-6), and markers of bone resorption.
-
Visualizations
Signaling Pathway of PAD4 in NETosis
Caption: PAD4-Mediated NETosis Signaling Pathway.
Experimental Workflow for In Vivo Validation
Caption: General In Vivo Experimental Workflow.
References
- 1. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of protein arginine deiminase 4 prevents inflammation-mediated heart failure in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 8. resources.amsbio.com [resources.amsbio.com]
Replicating Published GSK484 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental performance of GSK484, a selective and reversible inhibitor of Peptidylarginine Deiminase 4 (PAD4), with other relevant alternatives. The information presented is collated from peer-reviewed publications to assist researchers in replicating and building upon existing findings.
Executive Summary
This compound is a potent PAD4 inhibitor that has demonstrated efficacy in various preclinical models of inflammatory diseases and cancer. Its primary mechanism of action is the inhibition of PAD4-mediated citrullination, a post-translational modification implicated in the formation of Neutrophil Extracellular Traps (NETs) and the regulation of gene expression. This guide provides a comparative analysis of this compound's in vitro potency and cellular activity against other commonly used PAD4 inhibitors, namely GSK199 and Cl-amidine. Detailed protocols for key experimental assays are provided to facilitate the replication of published results.
Data Presentation: Comparative Inhibitor Performance
The following tables summarize the quantitative data on the inhibitory activity of this compound and its alternatives against the PAD4 enzyme and cellular processes.
Table 1: In Vitro Inhibitory Potency of PAD4 Inhibitors
| Compound | Target | IC50 (no Calcium) | IC50 (2 mM Calcium) | Inhibition Mechanism | Key References |
| This compound | PAD4 | 50 nM | 250 nM | Reversible | |
| GSK199 | PAD4 | 200 nM | 1 µM | Reversible | |
| Cl-amidine | Pan-PAD | Micromolar range (specific IC50 varies) | - | Irreversible |
Table 2: Cellular Activity of PAD4 Inhibitors
| Compound | Assay | Cell Type | Key Findings | Key References |
| This compound | NET Formation | Mouse & Human Neutrophils | Dose-dependent reduction in NET formation. | |
| This compound | Histone H3 Citrullination | HEK293 cells, Neutrophils | Significant reduction in citrullination. | |
| Cl-amidine | NET Formation | MRL/lpr mouse neutrophils | Inhibition of spontaneous and PMA-stimulated NET formation. | |
| GSK199 | NET Formation | Mouse & Human Neutrophils | Less marked inhibition compared to this compound. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro PAD4 Inhibition Assay (Ammonia Release Assay)
This assay determines the inhibitory potency of compounds on PAD4 enzymatic activity by measuring the release of ammonia during the citrullination reaction.
Materials:
-
Recombinant human PAD4 enzyme
-
Substrate: Benzoyl-arginine ethyl ester (BAEE)
-
Assay Buffer: 100 mM HEPES, pH 8, 50 mM NaCl, 5% glycerol, 1 mM CHAPS, 1 mM DTT
-
Test compounds (this compound, etc.) serially diluted in DMSO
-
Ammonia detection reagent
Procedure:
-
Serially dilute the test compounds in DMSO.
-
In a microplate, add the assay buffer.
-
Add the recombinant PAD4 enzyme to the wells.
-
Add the serially diluted test compounds to the wells (final DMSO concentration should be ~1%).
-
Incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the BAEE substrate.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and add the ammonia detection reagent according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance to quantify the amount of ammonia released.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Inhibition of Neutrophil Extracellular Trap (NET) Formation
This immunofluorescence-based assay quantifies the effect of inhibitors on NET formation in isolated neutrophils.
Materials:
-
Isolated primary human or mouse neutrophils
-
Culture medium (e.g., RPMI)
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) or calcium ionophore A23187)
-
Test compounds (this compound, etc.)
-
Fixative: 4% Paraformaldehyde (PFA)
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 2% BSA in PBS
-
Primary antibodies: Anti-citrullinated Histone H3 (H3Cit), Anti-Myeloperoxidase (MPO)
-
Secondary antibodies: Fluorescently-labeled anti-species IgG
-
DNA stain: DAPI or Hoechst 33342
-
Fluorescence microscope
Procedure:
-
Seed isolated neutrophils onto coverslips in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with the test compounds at various concentrations for 45 minutes at 37°C.
-
Stimulate the cells with PMA (e.g., 100 nM) or calcium ionophore (e.g., 4 µM) for 4 hours to induce NETosis.
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific binding with 2% BSA for 1 hour.
-
Incubate with primary antibodies (e.g., anti-H3Cit and anti-MPO) overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature.
-
Wash the cells with PBS.
-
Counterstain the DNA with DAPI or Hoechst.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope and quantify the percentage of NET-forming cells.
Western Blot for Histone H3 Citrullination
This protocol details the detection and quantification of citrullinated histone H3 in cell lysates following treatment with PAD4 inhibitors.
Materials:
-
Cell line (e.g., HEK293T transfected with PAD4, or HL-60 cells)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Test compounds (this compound, etc.)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-citrullinated Histone H3 (H3Cit), Anti-Histone H3 (loading control)
-
Secondary antibody: HRP-conjugated anti-species IgG
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compounds at various concentrations for a specified duration.
-
Lyse the cells and collect the total protein lysate.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3Cit antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control.
-
Quantify the band intensities using densitometry software.
Mandatory Visualization
Signaling Pathway of PAD4-Mediated NETosis
The following diagram illustrates the key steps in the signaling pathway leading to Neutrophil Extracellular Trap (NET) formation, which is inhibited by this compound.
Caption: PAD4-mediated signaling pathway leading to NET formation and its inhibition by this compound.
Experimental Workflow: In Vitro NET Formation Assay
This diagram outlines the major steps involved in the in vitro assay to assess the inhibition of NET formation.
Caption: Workflow for the in vitro Neutrophil Extracellular Trap (NET) formation assay.
Safety Operating Guide
Proper Disposal of GSK484: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of the PAD4 inhibitor GSK484 is a critical component of laboratory safety and chemical management. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate potential hazards and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area, ideally within a chemical fume hood, to prevent the inhalation of dust or aerosols.[1][2]
In the event of a spill, evacuate the immediate area and ensure adequate ventilation before proceeding with cleanup.[3] For solid spills, carefully sweep or scoop the material to avoid generating dust.[2] For liquid spills, absorb the substance with a non-combustible material such as diatomite or a universal binder.[2][3] All contaminated materials, including cleanup supplies, must be collected in a designated and properly labeled hazardous waste container for disposal.[1][2][3] Surfaces and equipment should be decontaminated by scrubbing with alcohol.[2][3]
Step-by-Step Disposal Protocol for this compound
The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[2] Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into the sewer system.[1][4]
1. Segregation of Waste:
-
All waste streams containing this compound must be collected separately. This includes:
-
Unused or expired this compound compound.
-
Solutions containing this compound.
-
Contaminated laboratory consumables (e.g., pipette tips, vials, gloves, bench paper).
-
Spill cleanup materials.
-
2. Containerization:
-
Use only compatible, leak-proof, and clearly labeled containers for collecting this compound waste.[1]
-
The container must be kept tightly closed except when adding waste.[1][3]
-
For liquid waste, ensure the container is compatible with the solvent used.
-
For solid waste and contaminated consumables, a designated, lined hazardous waste bin is recommended.
3. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Include any other information required by your institution's Environmental Health and Safety (EHS) department.
4. Storage:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area.
-
Ensure the storage area is away from incompatible materials.[1]
5. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
6. Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[1]
-
The rinsate must be collected as hazardous waste.
-
After triple-rinsing, the container can be punctured to render it unusable for other purposes and disposed of according to institutional guidelines, which may include recycling or sanitary landfill.[1]
Summary of this compound Disposal Information
| Waste Type | Disposal Procedure | Key Precautions |
| Unused/Expired this compound | Collect in a designated, labeled hazardous waste container. Arrange for pickup by a licensed chemical waste disposal service. | Handle in a fume hood with appropriate PPE. Avoid dust generation. |
| This compound Solutions | Collect in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams. Arrange for professional disposal. | Ensure the container is compatible with the solvent. Do not pour down the drain.[1] |
| Contaminated Labware | Collect all contaminated items (pipette tips, vials, etc.) in a dedicated, labeled hazardous waste container. | Segregate from non-hazardous waste. |
| Spill Cleanup Materials | Absorb spills with inert material and collect all cleanup waste in a sealed, labeled hazardous waste container for disposal. | Ensure adequate ventilation during cleanup.[3] Use appropriate PPE. |
| Empty Containers | Triple-rinse with a suitable solvent, collecting the rinsate as hazardous waste. Puncture the container and dispose of it according to institutional policy (e.g., recycling).[1] | Ensure all chemical residue is removed before disposal of the container. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling GSK484
Essential Safety and Handling Guide for GSK484
For researchers, scientists, and drug development professionals working with this compound, a potent and reversible PAD4 inhibitor, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
According to the Safety Data Sheet (SDS) from Cayman Chemical, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, as a standard practice for handling any chemical compound in a research setting, appropriate personal protective equipment should always be worn.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene |
| Body Protection | Laboratory Coat | Standard |
| Respiratory | Dust mask or respirator | Recommended when handling powdered form to prevent inhalation.[2] |
Note: All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize exposure.[2]
Handling and Storage
This compound is typically supplied as a crystalline solid or powder.[3][4] It is important to handle the compound in a well-ventilated area.
Storage:
-
Store at 2-8°C for long-term stability.[4]
-
Keep in a tightly sealed container.
Preparation of Stock Solutions: this compound has varying solubility in different solvents. Stock solutions should be prepared with care, and it is recommended to use fresh solvents.
| Solvent | Solubility |
| DMSO | 25 mg/mL[3] |
| Ethanol | 25 mg/mL[3] |
| Water | 10 mg/mL[3] (warmed[4]) |
| DMF | 30 mg/mL[3] |
For in vivo experiments, a stock solution in 100% ethanol (25 mg/mL) can be prepared and stored at -30°C.[5] This stock solution is then typically diluted with sterile saline before administration.[5]
Accidental Release and First Aid Measures
In case of accidental release or exposure, the following first aid measures should be taken:
-
After inhalation: Supply fresh air; consult a doctor in case of complaints.[1]
-
After skin contact: Generally, the product does not irritate the skin. Wash with soap and water.[1]
-
After eye contact: Rinse opened eye for several minutes under running water.
-
After swallowing: If symptoms persist, consult a doctor.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
Segregation and Labeling:
-
Properly identify and segregate all waste streams containing this compound. This includes unused compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions.[2]
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the concentration, and the accumulation start date.[2]
Disposal Protocol:
-
Solid Waste: Collect unused or expired solid this compound and any contaminated disposable materials in a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled hazardous waste container.
-
Institutional Guidelines: Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department. Complete any required hazardous waste pickup forms with accurate information about the waste composition and quantity.[2]
Do not dispose of this compound down the drain.
Experimental Protocol Workflow
The following diagram illustrates a typical workflow for an in vitro experiment using this compound, from preparation to data analysis.
Caption: Workflow for an in vitro experiment with this compound.
This guide is intended to provide essential safety and handling information. Always consult the most recent Safety Data Sheet for this compound and your institution's specific safety protocols before use.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound = 98 HPLC 1652591-81-5 [sigmaaldrich.com]
- 5. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
